molecular formula C24H40N2O6 B15546493 Tco-peg2-tco

Tco-peg2-tco

Cat. No.: B15546493
M. Wt: 452.6 g/mol
InChI Key: WJRFZRHXAAWFKP-MGBLWKCQSA-N
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Description

Tco-peg2-tco is a useful research compound. Its molecular formula is C24H40N2O6 and its molecular weight is 452.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O6/c27-23(31-21-11-7-3-1-4-8-12-21)25-15-17-29-19-20-30-18-16-26-24(28)32-22-13-9-5-2-6-10-14-22/h1-3,5,21-22H,4,6-20H2,(H,25,27)(H,26,28)/b3-1+,5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRFZRHXAAWFKP-MGBLWKCQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC/C=C/C1)OC(=O)NCCOCCOCCNC(=O)OC2CC/C=C/CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to TCO-PEG2-TCO: A Homobifunctional Crosslinker for Advanced Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TCO-PEG2-TCO, a homobifunctional crosslinking agent integral to the field of bioorthogonal chemistry. This compound is composed of two trans-cyclooctene (B1233481) (TCO) moieties joined by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the covalent crosslinking of two molecules functionalized with a tetrazine (Tz) group through the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) reaction.[][2] The PEG spacer enhances the molecule's solubility in aqueous solutions and provides flexibility, which is often beneficial in biological applications.[2]

The primary utility of this compound lies in its ability to rapidly and specifically form stable covalent bonds with tetrazine-modified molecules in complex biological environments without the need for a catalyst.[3][4] This bioorthogonal reactivity makes it a valuable tool in various applications, including protein-protein crosslinking, the formation of hydrogels, and as a component in pre-targeted therapeutic and diagnostic strategies.[5][6][7]

Core Properties and Specifications

The successful application of this compound relies on a clear understanding of its chemical and physical properties. The following tables summarize key quantitative data for this compound and related derivatives.

PropertyValueReference
Chemical Name This compound[8]
Synonyms trans-Cyclooctene-PEG2-trans-Cyclooctene
CAS Number 2411687-18-6[8]
Molecular Formula C24H40N2O6[8]
Molecular Weight 452.59 g/mol [8]
Purity >96%[8]
Appearance Colorless oil[9]
Solubility DMSO, DCM, DMF, THF, Acetonitrile[9][10]
Storage Conditions -20°C, protect from light[10]

Table 1: Physicochemical Properties of this compound.

ReagentReactive Group(s)Molecular Weight ( g/mol )PurityReference(s)
This compound 2x trans-Cyclooctene452.59>96%[8]
TCO-PEG2-amine TCO, Primary Amine300.4>95%[11]
TCO-PEG2-acid TCO, Carboxylic Acid329.4>98%[12]
TCO-PEG2-NHS ester TCO, NHS Ester--[13][14]
TCO-PEG2-DBCO TCO, DBCO587.7-[10]

Table 2: Comparison of TCO-PEG2 Derivatives.

The TCO-Tetrazine Ligation: A Cornerstone of Bioorthogonal Chemistry

The functionality of this compound is predicated on the inverse-electron-demand Diels-Alder (IEDDA) reaction between the trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz). This reaction is exceptionally fast and highly selective, proceeding readily in aqueous environments under physiological conditions without interfering with native biological functional groups.[15] The reaction forms a stable dihydropyridazine (B8628806) conjugate, releasing nitrogen gas as the sole byproduct, which drives the reaction to completion.[15]

Key features of the TCO-tetrazine ligation include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[15]

  • High Specificity: The reaction is highly selective, with minimal cross-reactivity towards other functional groups found in biological systems.[15]

  • Biocompatibility: The reaction occurs at physiological pH and temperature and does not require cytotoxic catalysts like copper.[15]

TCO This compound Reaction Inverse-Electron-Demand Diels-Alder Reaction (Bioorthogonal Click Chemistry) TCO->Reaction Tetrazine Tetrazine-Modified Molecule A Tetrazine->Reaction Tetrazine2 Tetrazine-Modified Molecule B Tetrazine2->Reaction Product Crosslinked Product (A-TCO-PEG2-TCO-B) Reaction->Product N2 N2 (gas) Reaction->N2 cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Targeting cluster_step3 Step 3: Imaging & Therapy A Inject TCO-modified Antibody B Antibody Accumulates at Tumor Site A->B C Unbound Antibody Clears from Circulation (24-72h) B->C D Inject Radiolabeled Tetrazine C->D E Bioorthogonal Reaction (TCO + Tetrazine) at Tumor Site D->E F Unbound Tetrazine Rapidly Clears E->F G In Vivo Imaging (SPECT/PET) F->G H Targeted Radiotherapy of Tumor Cells G->H

References

An In-depth Technical Guide to TCO-PEG2-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional crosslinker, TCO-PEG2-TCO. It details the molecule's core structure, physicochemical properties, and its application in advanced bioconjugation strategies, particularly through the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This document serves as a resource for professionals engaged in drug development, molecular imaging, and the construction of complex biomolecular architectures.

Core Concepts and Chemical Structure

This compound is a bioorthogonal crosslinking reagent featuring two trans-cyclooctene (B1233481) (TCO) moieties connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker containing two ethylene (B1197577) glycol units. The TCO groups are highly strained alkenes that serve as exceptionally reactive dienophiles for reaction with tetrazine (Tz) partners.[1] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of "click chemistry".[2] It is prized for its extremely fast reaction kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a catalyst.[1][3]

The PEG linker enhances the aqueous solubility of the molecule, reduces steric hindrance, and can minimize aggregation of the conjugated biomolecules.[2][4] As a homobifunctional linker, this compound is ideally suited for crosslinking two molecules that have been modified with tetrazine groups, facilitating the assembly of antibody-drug conjugates (ADCs), hydrogels, or surface immobilizations.[2]

Physicochemical Properties

The quantitative data for this compound and related structures are summarized below. Data for this compound is inferred from its constituent parts, while data for related linkers are provided for comparison.

PropertyThis compound (Inferred)TCO-PEG2-amine[5]TCO-PEG2-acid[6]TCO-PEG2-DBCO[7]
Chemical Formula C₂₄H₃₈N₂O₄C₁₅H₂₈N₂O₄C₁₅H₂₅NO₅C₃₄H₄₁N₃O₆
Molecular Weight (MW) 434.57 g/mol 300.4 g/mol 329.4 g/mol (for acid)587.7 g/mol
Purity >95% (Typical)>95%>95% (Typical)>95% (Typical)
Solubility DMSO, DMF, DCMDMSO, DMF, DCMDMSO, DMF, DCMDMSO, DMF, DCM
Storage Condition -20°C-20°C-20°C-20°C
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid

Note: TCO reagents are not recommended for long-term storage as the TCO moiety can isomerize to the less reactive cis-cyclooctene (CCO) form.[5][6][7]

Reaction Kinetics

The TCO-tetrazine ligation is renowned for its speed. The second-order rate constants are among the highest in bioorthogonal chemistry, often orders of magnitude faster than other methods like copper-catalyzed or strain-promoted alkyne-azide cycloadditions.[3]

ReactionSecond-Order Rate Constant (k₂)Conditions
TCO – Tetrazine (Typical) ~2000 M⁻¹s⁻¹[8]9:1 Methanol/Water
TCO – Tetrazine (Optimized) Up to 73,000 M⁻¹s⁻¹[9]Buffered Aqueous Solution, 37°C
s-TCO – Tetrazine (Water Soluble) (3,300 ± 40) x 10³ M⁻¹s⁻¹[10]Aqueous Media

Visualization of Key Processes

Diagrams created using the DOT language provide clear visual representations of the chemical logic and experimental procedures associated with this compound.

The TCO-Tetrazine IEDDA Reaction

The fundamental reaction involves a [4+2] cycloaddition between the TCO dienophile and a tetrazine diene, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.[3][8]

G cluster_reactants Reactants cluster_product Product TCO This compound Plus1 + TCO->Plus1 Tetrazine Tetrazine-Molecule Arrow IEDDA Cycloaddition (Bioorthogonal 'Click' Reaction) Tetrazine->Arrow Product Stable Conjugate Plus2 + Product->Plus2 N2 N₂ Gas Plus1->Tetrazine Arrow->Product Plus2->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Experimental Workflow: Crosslinking Two Proteins

This workflow outlines the process of using this compound to crosslink two distinct proteins (Protein A and Protein B), each of which has been pre-functionalized with a tetrazine moiety.

References

TCO-PEG2-TCO Bioorthogonal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry and the Role of TCO-PEG2-TCO

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions have become indispensable tools for chemical biology, drug development, and molecular imaging, enabling the precise labeling and manipulation of biomolecules in their natural environment. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1][2][3] This reaction is prized for its exceptionally fast kinetics, high specificity, and biocompatibility.[1][4]

The this compound linker is a bifunctional reagent that features two TCO moieties connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the crosslinking of two tetrazine-modified molecules. The PEG linker enhances the solubility of the molecule in aqueous buffers and reduces non-specific binding, which is highly advantageous for biological applications.[5][6] The TCO-tetrazine reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[2][7]

Core Reaction Mechanism

The reaction between TCO and tetrazine is a type of "click chemistry" that proceeds through a two-step mechanism.[1] The first and rate-determining step is an IEDDA [4+2] cycloaddition. In this step, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1] This cycloaddition forms a highly unstable, tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂).[1] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize.[1][7] The release of nitrogen gas as the sole byproduct drives the reaction to completion.[7]

G cluster_0 Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition cluster_1 Retro-Diels-Alder Reaction Tetrazine Tetrazine (Diene) Transition_State [4+2] Cycloaddition Tetrazine->Transition_State TCO TCO (Dienophile) TCO->Transition_State Intermediate Unstable Tricyclic Intermediate Transition_State->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Nitrogen_Gas N₂ Gas Intermediate->Nitrogen_Gas

Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Physicochemical Properties and Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptional reaction kinetics, with second-order rate constants that are among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][8] This rapid kinetics allows for efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.[1] The reaction is also highly specific, with minimal cross-reactivity towards native functional groups found in biomolecules.[7]

Quantitative Data on TCO-Tetrazine Reaction Kinetics
ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
General TCO and Tetrazine1 - 1 x 10⁶General range[9][10]
TCO and Dipyridal Tetrazine2000 (±400)Methanol/water (9:1)[10][11]
TCO and ATTO-tetrazinesup to 1000[10]
TCO and Methyl-substituted Tetrazines~1000[10]
TCO and Hydrogen-substituted Tetrazinesup to 30,000[10]
General TCO and Tetrazine> 800[2][10][12]
Stability of TCO Moieties

The stability of TCO reagents is a critical consideration for their application. While generally stable in aqueous buffered media for weeks at 4°C and pH 7.5, the high strain of the trans-cyclooctene ring makes it susceptible to isomerization to the less reactive cis-cyclooctene (CCO) over time, especially at higher temperatures.[12][13] For long-term storage, it is recommended to store TCO-containing compounds at -20°C.[13][14] Studies have shown that the radical inhibitor Trolox can suppress TCO isomerization in the presence of high thiol concentrations, and complexation with silver(I) can greatly extend the shelf-life of TCO reagents.[15]

Applications of this compound in Research and Drug Development

The unique properties of the TCO-tetrazine ligation have led to its widespread use in a variety of applications, from fundamental biological research to the development of novel therapeutics and diagnostics.

  • Bioconjugation: this compound can be used to crosslink two different biomolecules that have been functionalized with tetrazine moieties. This can be used to create antibody-drug conjugates (ADCs), protein-protein conjugates, and other complex biomolecular assemblies.[2][5][9]

  • Live-Cell Imaging: The fast kinetics and biocompatibility of the TCO-tetrazine reaction make it ideal for labeling and tracking biomolecules in living cells in real-time.[2][5][16] Cells can be metabolically engineered to express tetrazine-modified glycans on their surface, which can then be specifically labeled with a TCO-functionalized fluorescent probe.[17]

  • In Vivo Pre-targeting: In this strategy, a TCO-modified targeting molecule, such as an antibody, is administered first and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a tetrazine-functionalized payload, such as an imaging agent or a therapeutic drug, is administered. The rapid reaction between the TCO and tetrazine at the target site leads to a high local concentration of the payload, improving efficacy and reducing off-target toxicity.[8][18]

  • Drug Delivery and Release: The TCO-tetrazine reaction can be used to trigger the release of a caged therapeutic agent at a specific site.[4][19][20] This "click-to-release" strategy allows for precise spatiotemporal control over drug activation.[4][19]

Experimental Protocols

The following are generalized protocols for performing TCO-tetrazine ligations for protein and cell labeling. Optimization may be required for specific biomolecules and experimental conditions.

Protocol 1: Labeling of a Tetrazine-Functionalized Protein with a TCO-Containing Moiety

This protocol describes the labeling of a protein that has been previously functionalized with a tetrazine group.

Materials:

  • Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound or other TCO-containing reagent

  • Anhydrous DMSO or DMF

  • Spin desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Prepare the tetrazine-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.[7] If the protein buffer contains primary amines (e.g., Tris), it should be exchanged into a non-amine-containing buffer like PBS.[21]

    • Immediately before use, dissolve the TCO reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]

  • Labeling Reaction:

    • Add a 1.05- to 1.5-fold molar excess of the TCO reagent stock solution to the protein solution.[12]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if the TCO reagent is fluorescent.[7]

  • Purification:

    • Remove the unreacted TCO reagent and any byproducts by purifying the protein conjugate using a spin desalting column equilibrated with the desired storage buffer.[7]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the specific wavelength for the TCO-linked molecule (if it has a chromophore).[21]

Protocol 2: Labeling of Cell Surface Proteins on Live Cells

This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display tetrazine groups.

Materials:

  • Live cells expressing tetrazine-modified surface proteins

  • TCO-functionalized fluorescent probe (e.g., a TCO-dye conjugate)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS), sterile

  • Confocal microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable imaging dish.

    • Ensure that the cells have been treated with the appropriate tetrazine-modified precursor (e.g., Ac4ManNTz) to install tetrazine handles on the cell surface.[17]

  • Probe Preparation:

    • Prepare a working solution of the TCO-fluorescent probe in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1-10 µM but should be optimized.[16]

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed PBS.[16]

    • Replace the medium with the TCO-probe working solution.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes.[16][21]

  • Washing and Imaging:

    • Gently wash the cells two to three times with pre-warmed imaging medium to remove any unreacted probe.[21]

    • Add fresh imaging medium to the cells and proceed immediately to live-cell imaging using a fluorescence microscope with the appropriate filter sets.[17]

Visualizing Workflows

General Experimental Workflow for Bioconjugation

G A Prepare Tetrazine-Modified Biomolecule C Mix Reactants and Incubate A->C B Prepare this compound Solution B->C D Purify the Conjugate C->D E Characterize the Final Product D->E

General workflow for this compound bioconjugation.

Pre-targeted Imaging Workflow

G A Administer TCO-Modified Targeting Agent (e.g., Antibody) B Allow for Accumulation at Target Site and Clearance A->B C Administer Tetrazine-Functionalized Imaging Probe B->C D Rapid In Vivo Ligation at Target Site C->D E Image the Localized Signal D->E

Pre-targeting workflow using TCO-tetrazine ligation.

Conclusion

The this compound linker, in conjunction with tetrazine-functionalized molecules, represents a powerful platform in the field of bioorthogonal chemistry. The exceptionally fast, specific, and biocompatible nature of the IEDDA reaction enables a wide array of applications, from the precise construction of complex bioconjugates to advanced in vivo imaging and targeted drug delivery. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols to facilitate the successful implementation of this compound chemistry in research and development. As the field continues to evolve, the versatility and robustness of the TCO-tetrazine ligation will undoubtedly continue to drive innovation in chemical biology and medicine.

References

An In-depth Technical Guide to TCO-PEG-TCO and Tetrazine Reaction Kinetics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine stands out as a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and biocompatibility.[1][2][3] This technical guide delves into the core principles of TCO-tetrazine reaction kinetics, with a particular focus on the implications of using bifunctional TCO reagents, such as TCO-PEG-TCO, in the context of drug development and advanced scientific research. We will explore the quantitative aspects of these reactions, provide detailed experimental protocols for their characterization, and visualize the underlying mechanisms and workflows.

Core Concepts: The Power of the TCO-Tetrazine Reaction

The TCO-tetrazine ligation is a catalyst-free "click chemistry" reaction that proceeds rapidly under physiological conditions, making it ideal for applications in living systems.[1][3] The reaction's high speed, with second-order rate constants reported to exceed 800 M⁻¹s⁻¹ and in some cases reaching as high as 10⁷ M⁻¹s⁻¹, allows for efficient conjugation even at low reactant concentrations.[1][4] This is particularly advantageous in biological environments where target molecules are often present in nanomolar to micromolar concentrations.[1] The reaction's bioorthogonality ensures that the reacting partners do not cross-react with native biological functional groups, thus preserving the integrity of cellular processes.[2] The use of a polyethylene (B3416737) glycol (PEG) linker, as in TCO-PEG-TCO, further enhances the biocompatibility and solubility of the reagents.[2]

Quantitative Analysis of Reaction Kinetics

The rate of the TCO-tetrazine reaction is influenced by the specific structures of both the TCO and the tetrazine. Electron-withdrawing groups on the tetrazine can increase the reaction rate, while the strain of the trans-cyclooctene ring also plays a crucial role.[4] The table below summarizes reported second-order rate constants for various TCO and tetrazine derivatives, providing a comparative overview for researchers designing conjugation strategies.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
trans-cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,000Aqueous Media, Room Temperature
trans-cyclooctene (TCO)Hydrogen-substituted tetrazinesUp to 30,000PBS, 37°C
trans-cyclooctene (TCO)6-Methyl-substituted tetrazines~1,000Aqueous Media
trans-cyclooctene (TCO)3-(3-fluorophenyl)-Tz core structure20,000 - 130,000DPBS, 37°C
Bicyclononyne (BCN)3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine2.7MeOH, Room Temperature
Bicyclononyne (BCN)3,6-diphenyl-1,2,4,5-tetrazine3.6MeOH, Room Temperature
TCO3,6-diphenyl-1,2,4,5-tetrazine> 800Methanol, Ambient Temperature
sTCO3,6-diphenyl-s-tetrazine160-fold increase over TCONot Specified

Note: The exact reaction rates can vary depending on the specific experimental setup, including buffer composition, pH, and temperature.[3][5]

Experimental Protocols

Accurate determination of reaction kinetics is crucial for optimizing conjugation strategies. Below are detailed methodologies for key experiments.

General Protocol for TCO-Tetrazine Ligation

This protocol provides a general framework for the conjugation of a TCO-functionalized molecule to a tetrazine-functionalized molecule.

Materials:

  • TCO-containing molecule (e.g., TCO-PEG-TCO)

  • Tetrazine-containing molecule

  • Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Organic Solvent (e.g., DMSO or DMF for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the TCO-containing molecule in an appropriate organic solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the tetrazine-containing molecule in a similar manner.

  • Reaction Setup:

    • In a reaction vessel, dilute the TCO-containing molecule to the desired final concentration in the reaction buffer.

    • Initiate the reaction by adding the tetrazine-containing molecule to the reaction mixture. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is often recommended.[6]

  • Incubation:

    • Allow the reaction to proceed at room temperature for a specified time, typically ranging from 30 to 60 minutes.[3][6] For fluorescently labeled reagents, protect the reaction from light.[3]

  • Analysis:

    • Monitor the reaction progress using an appropriate analytical technique such as UV-Vis spectroscopy (disappearance of the tetrazine absorbance around 520 nm), fluorescence spectroscopy (for fluorogenic tetrazines), or LC-MS.[7][8]

Kinetic Analysis using Stopped-Flow Spectrophotometry

For very fast reactions like TCO-tetrazine ligations, stopped-flow spectrophotometry is a powerful technique to measure second-order rate constants.

Procedure:

  • Instrument Setup:

    • Equip a stopped-flow spectrophotometer with a UV-Vis detector set to the absorbance maximum of the tetrazine (typically around 520-535 nm).[7][9]

  • Reagent Loading:

    • Load one syringe of the stopped-flow instrument with the TCO-containing molecule in the reaction buffer.

    • Load the second syringe with the tetrazine-containing molecule in the same buffer. To ensure pseudo-first-order conditions, the concentration of the TCO reagent should be in large excess (at least 10-fold) compared to the tetrazine.

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes and initiate data acquisition.

    • Monitor the decrease in absorbance of the tetrazine over time.

  • Data Analysis:

    • Fit the resulting absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent in excess.[9]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder cluster_intermediate Intermediate cluster_products Products TCO TCO-PEG-TCO TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine Tetrazine Tetrazine->TransitionState Dihydropyridazine Dihydropyridazine Intermediate TransitionState->Dihydropyridazine Conjugate Stable Conjugate Dihydropyridazine->Conjugate N2 Nitrogen Gas (N₂) Dihydropyridazine->N2 Retro-Diels-Alder

Caption: TCO-Tetrazine Inverse Electron-Demand Diels-Alder Reaction Mechanism.

G start Start reagent_prep Prepare TCO and Tetrazine Stock Solutions start->reagent_prep reaction_setup Dilute Reactants in Reaction Buffer reagent_prep->reaction_setup initiate_reaction Mix TCO and Tetrazine Solutions reaction_setup->initiate_reaction incubation Incubate at Room Temperature (e.g., 30-60 min) initiate_reaction->incubation monitoring Monitor Reaction Progress (UV-Vis, Fluorescence, or LC-MS) incubation->monitoring purification Purify Conjugate (Optional) monitoring->purification end End purification->end

Caption: General Experimental Workflow for TCO-Tetrazine Ligation.

G cluster_factors Influencing Factors Kinetics Reaction Kinetics (k₂) TCO_structure TCO Structure (e.g., strain) TCO_structure->Kinetics Tetrazine_structure Tetrazine Structure (e.g., electronics) Tetrazine_structure->Kinetics Solvent Solvent Properties Solvent->Kinetics Temperature Temperature Temperature->Kinetics pH pH of the Medium pH->Kinetics

Caption: Factors Influencing TCO-Tetrazine Reaction Kinetics.

Conclusion

The TCO-tetrazine reaction represents a powerful tool in the arsenal (B13267) of researchers and drug development professionals. Its rapid kinetics, high specificity, and biocompatibility make it an ideal choice for a wide range of applications, from live-cell imaging to the construction of complex bioconjugates.[1] Understanding the quantitative aspects of these reactions and the experimental protocols for their characterization is paramount for the successful design and implementation of novel therapeutic and diagnostic strategies. The use of bifunctional reagents like TCO-PEG-TCO opens up further possibilities for creating intricate molecular architectures with enhanced properties. As research in this area continues to evolve, a thorough grasp of the fundamental principles of TCO-tetrazine kinetics will remain a critical asset for innovation.

References

The Unrivaled Reaction: A Deep Dive into TCO-Tetrazine Click Chemistry for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, quantitative kinetics, and practical application of TCO-tetrazine ligation.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has emerged as a cornerstone of modern bioconjugation, offering an unparalleled combination of speed, specificity, and biocompatibility. This "click chemistry" ligation has revolutionized the way biomolecules are modified and studied, paving the way for significant advancements in fields ranging from fundamental cell biology to targeted therapeutics and molecular imaging. Its catalyst-free nature and exceptional kinetics make it particularly well-suited for applications within complex biological systems, including live cells and in vivo models.[1][2][3][4]

This technical guide provides a comprehensive overview of the TCO-tetrazine ligation, detailing its core principles, quantitative reaction kinetics, and practical experimental protocols. It also explores the innovative "click-to-release" strategy, a powerful application of this chemistry in the development of next-generation antibody-drug conjugates (ADCs) and other targeted therapies.

Core Principles: An Exceptionally Fast and Bioorthogonal Reaction

The TCO-tetrazine ligation is a two-step cycloaddition reaction.[1][5] It begins with a [4+2] inverse-electron-demand Diels-Alder cycloaddition between the electron-deficient tetrazine (the diene) and the electron-rich, strained TCO (the dienophile).[1][5] This is followed by a rapid retro-Diels-Alder reaction that irreversibly releases a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[5][6]

The remarkable speed of this reaction is its defining feature, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, orders of magnitude faster than other bioorthogonal reactions.[7] This exceptional kinetic profile is primarily attributed to two key factors:

  • Ring Strain of TCO: The inherent strain of the trans-cyclooctene double bond significantly lowers the activation energy of the initial cycloaddition.[8]

  • Electronics of the Reactants: The reaction rate is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing substituents) and increasing the electron density of the TCO (using electron-donating substituents).[9]

Crucially, both TCO and tetrazine moieties are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring the reaction's high specificity and bioorthogonality.[6]

cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products TCO trans-Cyclooctene (TCO) (Electron-rich Dienophile) IEDDA [4+2] Inverse-Electron-Demand Diels-Alder Cycloaddition TCO->IEDDA Tetrazine 1,2,4,5-Tetrazine (Tz) (Electron-deficient Diene) Tetrazine->IEDDA Intermediate Unstable Bicyclic Intermediate IEDDA->Intermediate Rate-determining step Retro_DA Retro-Diels-Alder Reaction Intermediate->Retro_DA Product Stable Dihydropyridazine Conjugate Retro_DA->Product Nitrogen Nitrogen Gas (N₂) Retro_DA->Nitrogen

Core mechanism of the TCO-tetrazine ligation.

Quantitative Data: A Comparative Look at Reaction Kinetics

The selection of the appropriate TCO and tetrazine derivatives is critical for optimizing bioconjugation efficiency. The following tables summarize the second-order rate constants for various TCO and tetrazine derivatives, highlighting the impact of structural modifications on reaction kinetics.

Table 1: Second-Order Rate Constants of Various TCO Derivatives with 3,6-di-(2-pyridyl)-s-tetrazine

TCO DerivativeAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
trans-CycloocteneTCO~2,000The foundational TCO structure.
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000Increased reactivity due to steric effects.
Dioxolane-fused trans-cyclooctened-TCO366,000 (± 15,000)Improved stability and aqueous solubility.[10]
Cyclopropane-fused trans-cyclooctenes-TCO3,300,000 (± 40,000)Currently the most reactive TCO derivative.[10]
trans-5-oxoceneoxoTCO-Enhanced hydrophilicity and reactivity.[11]

Table 2: Second-Order Rate Constants of Various Tetrazine Derivatives with TCO

Tetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazine2000 (±400)9:1 Methanol/Water
Methyl-substituted tetrazine~1000Aqueous Media
Hydrogen-substituted tetrazineup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazine (with sTCO)420 (± 49)ACN/PBS
Me4Pyr-Tz (with TCO-PEG₄)69,400DPBS

Note: Reaction rates are influenced by experimental conditions such as solvent and temperature. The provided values are for comparative purposes.[9][12][13]

Experimental Protocols: A Generalized Guide to TCO-Tetrazine Bioconjugation

This section provides a generalized, two-step protocol for the labeling of a protein with a molecule of interest using TCO-tetrazine chemistry. This typically involves first functionalizing the protein with either a TCO or tetrazine moiety, followed by the click reaction with the corresponding reactive partner attached to the molecule of interest.

cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: TCO-Tetrazine Ligation Start Start with Protein of Interest Buffer_Exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS, pH 7.4) Start->Buffer_Exchange Add_NHS Add TCO-NHS or Tetrazine-NHS Ester (10-20 fold molar excess) Buffer_Exchange->Add_NHS Incubate1 Incubate at Room Temperature (30-60 minutes) Add_NHS->Incubate1 Quench Quench Reaction (e.g., Tris buffer) Incubate1->Quench Purify1 Purify Functionalized Protein (e.g., Spin Desalting Column) Quench->Purify1 Mix Mix Functionalized Protein with Reactive Partner (Tz or TCO) Purify1->Mix Incubate2 Incubate at Room Temperature (30-120 minutes) Mix->Incubate2 Purify2 Purify Final Conjugate (e.g., Size-Exclusion Chromatography) Incubate2->Purify2 Analyze Analyze Conjugate (SDS-PAGE, Mass Spectrometry) Purify2->Analyze

Generalized workflow for protein bioconjugation.
Materials:

  • Protein of interest (1-5 mg/mL in a suitable buffer)

  • TCO-NHS ester or Tetrazine-NHS ester (e.g., TCO-PEG-NHS, Methyltetrazine-PEG-NHS)

  • Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other means of buffer exchange/purification (e.g., dialysis, SEC)

  • TCO or Tetrazine-labeled molecule of interest

Protocol:

Step 1: Functionalization of Protein with TCO or Tetrazine

  • Buffer Exchange: If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer like PBS.[1]

  • Prepare NHS Ester Stock: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS or Tetrazine-NHS ester in anhydrous DMSO or DMF.[1]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.[12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7][14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[1][7]

  • Purification: Remove the excess, unreacted labeling reagent using a spin desalting column or dialysis.[1]

Step 2: TCO-Tetrazine Ligation

  • Reactant Preparation: Prepare the TCO- or Tetrazine-functionalized protein in the reaction buffer. Dissolve the corresponding Tetrazine- or TCO-labeled molecule of interest in a compatible solvent and dilute into the reaction buffer.

  • Ligation Reaction: Mix the functionalized protein with the reactive partner. A slight molar excess (1.1 to 2.0-fold) of the labeled molecule is often recommended to ensure complete conjugation.[7]

  • Incubation: Incubate the reaction at room temperature for 30-120 minutes. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.[1][7]

  • Purification (Optional): The final conjugate can be purified from any remaining unreacted components using size-exclusion chromatography (SEC) or other suitable purification methods.[1]

  • Analysis: The success of the conjugation can be analyzed by techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm), and mass spectrometry.[15]

"Click-to-Release": A Powerful Tool for Targeted Drug Delivery

A particularly innovative application of TCO-tetrazine chemistry is the "click-to-release" strategy.[11][16] In this approach, a therapeutic agent (the "payload") is attached to a TCO molecule via a cleavable linker. This TCO-caged prodrug remains inactive until it encounters a tetrazine, which triggers the IEDDA reaction and subsequent cleavage of the linker, releasing the active drug at the desired site.[10][17]

The mechanism of release depends on the nature of the cleavable linker. For example, with an allylic carbamate (B1207046) linker, the initial cycloaddition is followed by a tautomerization of the dihydropyridazine intermediate, which then undergoes a 1,4-elimination to release the amine-containing drug and carbon dioxide.[2][13] Similar strategies have been developed for the release of phenols and other functional groups.[9][18][19][20]

This technology holds immense promise for the development of highly targeted therapies, such as antibody-drug conjugates (ADCs), where a tetrazine-modified antibody can deliver a TCO-caged drug specifically to cancer cells, minimizing off-target toxicity.[3][16]

cluster_start Initial State cluster_reaction Bioorthogonal Reaction cluster_release Release Mechanism cluster_end Final Products Prodrug TCO-Caged Prodrug (Inactive) IEDDA TCO-Tetrazine Ligation Prodrug->IEDDA Tetrazine Tetrazine Trigger Tetrazine->IEDDA Tautomerization Tautomerization of Dihydropyridazine IEDDA->Tautomerization Elimination 1,4-Elimination Tautomerization->Elimination Drug Active Drug Elimination->Drug Byproducts Byproducts (e.g., CO₂, N₂) Elimination->Byproducts

Mechanism of "click-to-release" for drug activation.

Conclusion

The TCO-tetrazine ligation has firmly established itself as a premier tool in the field of bioconjugation. Its exceptional reaction kinetics, high specificity, and biocompatibility have enabled a wide range of applications that were previously challenging or impossible. For researchers, scientists, and drug development professionals, a thorough understanding of the core principles, quantitative data, and practical protocols associated with this powerful chemistry is essential for harnessing its full potential. As research continues to refine and expand upon the capabilities of TCO and tetrazine derivatives, the impact of this remarkable reaction on science and medicine is set to grow even further.

References

TCO-PEG2-TCO: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, the pursuit of precise and efficient molecular tools is paramount. Among the forefront of these technologies is "click chemistry," specifically the bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine. This guide provides a comprehensive technical overview of TCO-PEG2-TCO, a homobifunctional crosslinker, designed for advanced applications in drug development, molecular imaging, and proteomics.

Core Concepts: Understanding this compound

This compound is a chemical linker featuring a trans-cyclooctene (TCO) group at both ends of a short, hydrophilic diethylene glycol (PEG2) spacer.[1] This symmetrical design allows it to act as a bridge, connecting two molecules that have been modified to contain a tetrazine moiety.

The foundational reaction is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] This reaction is distinguished by its exceptional speed and selectivity, proceeding rapidly under physiological conditions without the need for cytotoxic copper catalysts.[2][4] The TCO group, a strained alkene, acts as a potent dienophile, reacting with the electron-deficient tetrazine (diene). The reaction is irreversible and its only byproduct is nitrogen gas, which drives the reaction to completion.[3]

The integrated PEG2 linker enhances the aqueous solubility of the molecule and provides a flexible spacer, which can reduce steric hindrance between the conjugated molecules.[5]

Quantitative Data for TCO-Tetrazine Ligation

The performance of click chemistry reactions is critical for their application in complex biological systems. The TCO-tetrazine ligation is renowned for its superior kinetics.

ParameterTCO-Tetrazine LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 1 - 10⁶[6]10⁻³ - 1[6]10¹ - 10⁴[6]
Biocompatibility Excellent (catalyst-free)[1]Excellent (catalyst-free)[1]Limited in vivo due to copper cytotoxicity[1]
Reaction Conditions Aqueous media, room temperature[3]Aqueous media, room temperature[1]Requires copper(I) catalyst and ligands[1]
Primary Byproduct Nitrogen gas (N₂)[3]None[1]None[1]
Stability of Reactants TCO can isomerize; tetrazine stability varies.[1][7]Cyclooctynes can be unstable.[1]Azides and alkynes are generally stable.[1]
Stability of Product Stable dihydropyridazine (B8628806) bond[2]Stable triazole ring[1]Stable triazole ring[1]
Table 1: Comparison of Key Bioorthogonal Click Chemistry Reactions.
TCO DerivativeReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
General TCOTetrazines1 - 1 x 10⁶[2][3]
General TCODipyridal tetrazine2000 (±400)[2]
General TCOHydrogen-substituted tetrazinesup to 30,000[2]
General TCOMethyl-substituted tetrazines~1000[2]
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazine366,000 (±15,000)[8]
Table 2: Reaction Kinetics of Various TCO Derivatives.

Visualizing the Mechanisms and Workflows

To better illustrate the application of this compound, the following diagrams, generated using the DOT language, depict key processes.

TCO Trans-cyclooctene (TCO) (Dienophile) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine Tetrazine (Diene) Tetrazine->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate IEDDA Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder (N₂ release) N2 Nitrogen Gas (N₂) Byproduct Intermediate->N2

Mechanism of the TCO-Tetrazine IEDDA Reaction.

cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Accumulation and Clearance cluster_step3 Step 3: Administration of Imaging Agent cluster_step4 Step 4: In Vivo Click Reaction and Imaging Ab_TCO Antibody-TCO Conjugate Tumor Tumor Cell Ab_TCO->Tumor Targets Antigen Blood Bloodstream Clearance Ab_TCO->Blood Tz_Probe Radiolabeled Tetrazine Probe PET PET/SPECT Imaging Tumor->PET Signal Generation Tz_Probe->Tumor Bioorthogonal Ligation (Click Reaction) Kidney Renal Clearance of excess probe Tz_Probe->Kidney cluster_prep Component Preparation cluster_conjugation Conjugation Steps cluster_final Final Product MoleculeA Molecule A (e.g., Antibody) Tz_A Tetrazine-Molecule A MoleculeA->Tz_A React with MoleculeB Molecule B (e.g., Drug Payload) Tz_B Tetrazine-Molecule B MoleculeB->Tz_B React with Tz_NHS Tetrazine-NHS Ester Tz_NHS->Tz_A Tz_NHS->Tz_B Intermediate Intermediate Complex: This compound-(Tz-Molecule A) Tz_A->Intermediate 1st Click Reaction Final_ADC Final Conjugate (Molecule A)-Linker-(Molecule B) Tz_B->Final_ADC TCO_PEG_TCO This compound Crosslinker TCO_PEG_TCO->Intermediate Intermediate->Final_ADC 2nd Click Reaction

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking using TCO-PEG2-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the homobifunctional crosslinker, TCO-PEG2-TCO, to covalently link two protein populations. This method leverages the principles of bioorthogonal click chemistry, specifically the highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1][2][3][4] This catalyst-free reaction boasts exceptional kinetics, making it ideal for creating stable protein-protein conjugates in complex biological milieu with minimal disruption to native protein function.[1][3][5][6]

The this compound crosslinker contains two TCO groups at either end of a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for the specific and efficient crosslinking of two protein populations that have been pre-functionalized with tetrazine moieties. The PEG spacer enhances the solubility of the crosslinker in aqueous buffers and provides a flexible linkage, which can help to minimize steric hindrance between the conjugated proteins.[7][8][9]

Principle of the Method

The crosslinking strategy is a two-stage process. First, the two distinct protein populations of interest (Protein A and Protein B) are independently functionalized with tetrazine groups. This is typically achieved by reacting the primary amines (e.g., lysine (B10760008) residues) on the protein surface with a tetrazine-NHS ester. Following purification to remove excess labeling reagent, the two tetrazine-modified protein populations are mixed in the desired stoichiometric ratio. The this compound crosslinker is then added, and the TCO groups on the crosslinker react specifically with the tetrazine moieties on each protein, forming a stable covalent linkage.[2][9]

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios
ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can increase crosslinking efficiency but may also lead to aggregation.
Tetrazine-NHS Ester:Protein Molar Ratio5:1 to 20:1The optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling.
This compound:Total Protein Molar Ratio0.5:1 to 5:1A 1:1 molar ratio is a good starting point for intermolecular crosslinking. Ratios can be adjusted to favor either monomeric labeling or crosslinking.
Reaction Time (Tetrazine Labeling)30 - 60 minutesAt room temperature.
Reaction Time (this compound Crosslinking)30 - 120 minutesThe reaction is typically rapid, but longer incubation times may be needed for dilute samples.[8]
Reaction TemperatureRoom Temperature (20-25°C)The reaction proceeds efficiently at room temperature.
pH7.2 - 8.0A slightly basic pH is optimal for the NHS ester reaction with primary amines.
Table 2: Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or no crosslinking Inefficient tetrazine labeling of proteins.Confirm tetrazine incorporation using mass spectrometry. Optimize the Tetrazine-NHS ester to protein molar ratio.
Degradation of this compound.Use a fresh aliquot of the crosslinker. Ensure proper storage at -20°C, protected from light.
Suboptimal reaction conditions.Increase incubation time. Optimize protein concentrations.
Formation of aggregates High protein concentration.Reduce the concentration of the protein solutions.
Over-labeling with tetrazine.Reduce the molar excess of Tetrazine-NHS ester during the labeling step.
Non-specific protein interactions.Add a non-ionic detergent (e.g., 0.01% Tween-20) to the reaction buffer.

Experimental Protocols

Protocol 1: Tetrazine Functionalization of Proteins

This protocol describes the modification of proteins with tetrazine moieties using a Tetrazine-NHS ester.

Materials:

  • Protein A and Protein B

  • Tetrazine-NHS ester

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange Protein A and Protein B into the Reaction Buffer at a concentration of 1-5 mg/mL.[10]

  • Tetrazine-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to each protein solution. The optimal molar ratio may need to be determined empirically for each protein.[2][10]

    • Incubate the reactions for 30-60 minutes at room temperature with gentle mixing.[10]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted Tetrazine-NHS ester and quenching buffer using spin desalting columns equilibrated with PBS, pH 7.4.

Protocol 2: Crosslinking of Tetrazine-Functionalized Proteins with this compound

This protocol details the crosslinking of two tetrazine-modified protein populations using the this compound crosslinker.

Materials:

  • Tetrazine-functionalized Protein A (Protein A-Tz)

  • Tetrazine-functionalized Protein B (Protein B-Tz)

  • This compound

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure the purified tetrazine-labeled proteins are in PBS, pH 7.4, at a concentration of 1-5 mg/mL.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine Protein A-Tz and Protein B-Tz at the desired molar ratio (e.g., 1:1).

    • Add the this compound stock solution to the protein mixture to achieve the desired final molar excess (refer to Table 1). A slight molar excess of this compound relative to the total tetrazine concentration can drive the reaction to completion.

    • Gently mix the reaction.

  • Incubation:

    • Incubate the reaction mixture for 30-120 minutes at room temperature.[8]

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the crosslinked Protein A-Protein B conjugate.

    • Further characterization can be performed using size-exclusion chromatography (SEC) and mass spectrometry.

  • Purification (Optional):

    • If necessary, the crosslinked conjugate can be purified from unreacted proteins and excess crosslinker using SEC.

Visualizations

G cluster_0 Protein Functionalization cluster_1 Crosslinking Reaction cluster_2 Analysis P_A Protein A Tz_NHS Tetrazine-NHS Ester P_A->Tz_NHS P_B Protein B P_B->Tz_NHS P_A_Tz Protein A-Tz Tz_NHS->P_A_Tz P_B_Tz Protein B-Tz Tz_NHS->P_B_Tz Purify_A Purification P_A_Tz->Purify_A Purify_B Purification P_B_Tz->Purify_B Mix Mix Proteins Purify_A->Mix Purify_B->Mix TCO_linker This compound Mix->TCO_linker Crosslinked Crosslinked Product (Protein A - Protein B) TCO_linker->Crosslinked Analysis SDS-PAGE / SEC / MS Crosslinked->Analysis

Caption: Experimental workflow for protein crosslinking.

G cluster_proteinA Protein A-Tz cluster_linker This compound cluster_proteinB Protein B-Tz P_A Protein A Tz_A Tetrazine P_A->Tz_A TCO1 TCO Tz_A->TCO1 iEDDA Reaction PEG PEG2 TCO1->PEG TCO2 TCO PEG->TCO2 P_B Protein B Tz_B Tetrazine P_B->Tz_B Tz_B->TCO2 iEDDA Reaction

Caption: this compound crosslinking mechanism.

References

Application Notes and Protocols for Functionalizing Nanoparticles with TCO-PEG2-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a cornerstone of nanotechnology, enabling their application in targeted drug delivery, advanced diagnostics, and molecular imaging. This document provides detailed application notes and protocols for the use of TCO-PEG2-TCO, a bifunctional linker, in the modification and crosslinking of nanoparticles. The TCO (trans-cyclooctene) moieties participate in an exceptionally fast and selective bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This reaction is characterized by its high efficiency, biocompatibility, and rapid kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[2]

This compound is a versatile tool for several applications, including:

  • Pre-targeted Imaging and Therapy: Nanoparticles functionalized with one TCO group can be administered and allowed to accumulate at a target site. Subsequently, a tetrazine-labeled imaging or therapeutic agent is administered, which then rapidly "clicks" to the nanoparticle, minimizing off-target effects.

  • Nanoparticle Crosslinking: The bifunctional nature of this compound allows for the crosslinking of two distinct nanoparticle populations, each functionalized with tetrazine, to create more complex nanostructures.

  • Targeted Drug Delivery: A targeting ligand (e.g., an antibody fragment) can be attached to a tetrazine-functionalized nanoparticle via the this compound linker, enabling specific delivery to cells overexpressing the target receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for the functionalization and application of TCO-modified nanoparticles.

Table 1: Reaction Kinetics and Stability of TCO-Tetrazine Ligation

ParameterValue/ConditionSource
Reaction Kinetics (k)> 800 M⁻¹s⁻¹ to 10⁶ M⁻¹s⁻¹[1][3]
Optimal pH Range6.5 - 7.5[3]
TCO Stability (Aqueous, 4°C)~10.5% loss of reactivity in 4 weeks[3]
TCO Stability (Aqueous, -20°C)~7% loss of reactivity in 4 weeks[3]
TCO Stability in Serum75% of TCO bound to an antibody remained reactive in vivo after 24 hours. Deactivation is primarily due to isomerization mediated by copper-containing serum proteins.[4]
Plasma Half-life of TCO on Polymeric Nanoparticles1.9 days[5]

Table 2: Nanoparticle Functionalization and Characterization

ParameterTypical Value/RangeCharacterization TechniqueSource
TCO Loading on Polymeric NanoparticlesUp to 30%Not specified[5]
Hydrodynamic Diameter Increase Post-Functionalization5-10 nmDynamic Light Scattering (DLS)[6]
Zeta Potential ChangeDependent on initial charge and linker chemistryDLS[6]
Quantification of Surface CoatingMass percentage of coatingThermogravimetric Analysis (TGA)
Confirmation of ConjugationShift in molecular weightMass Spectrometry (for small nanoparticles or released ligands)

Experimental Protocols

This section provides detailed protocols for the preparation of functionalized nanoparticles and their subsequent use with this compound.

Protocol 1: Synthesis of Amine-Functionalized Polymeric Nanoparticles

This protocol describes the synthesis of polymeric nanoparticles with surface amine groups, which can be further reacted with NHS-ester functionalized this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Chitosan (B1678972) oligosaccharide (COS)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Curcumin (B1669340) (or other hydrophobic drug)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

Procedure:

  • Nanoparticle Formulation:

    • Dissolve PLGA and curcumin (10:1 w/w) in DCM.

    • Prepare an aqueous solution of PVA.

    • Emulsify the PLGA/curcumin solution in the PVA solution using a probe sonicator under an ice bath.

    • Stir the emulsion to evaporate the DCM, leaving an aqueous suspension of curcumin-loaded PLGA nanoparticles.

    • Filter and wash the nanoparticles by centrifugation.[7]

  • Surface Functionalization with Chitosan:

    • Activate the carboxyl groups on the PLGA nanoparticle surface by reacting with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes.

    • Add an aqueous solution of chitosan oligosaccharide (COS) to the activated nanoparticle suspension.

    • Allow the reaction to proceed for several hours at room temperature with gentle mixing.

    • Wash the resulting amine-functionalized nanoparticles extensively by centrifugation to remove unreacted COS and coupling reagents.[7][8]

Protocol 2: Synthesis of Thiol-Functionalized Gold Nanoparticles

This protocol details the synthesis of gold nanoparticles with surface thiol groups, which can be used for various conjugation strategies.

Materials:

Procedure:

  • Gold Nanoparticle Synthesis (Turkevich Method):

    • Bring a solution of HAuCl₄ in deionized water to a rolling boil with vigorous stirring.

    • Rapidly add a solution of trisodium citrate. The solution will change color, indicating nanoparticle formation.

    • Continue boiling for 15-30 minutes, then allow to cool.[9]

  • Thiol Functionalization:

    • Transfer the citrate-stabilized gold nanoparticles to chloroform.

    • Add a solution of hexamethylene dithiol (HDT) in chloroform to the nanoparticle dispersion.

    • Stir the mixture vigorously at room temperature for 24 hours under an inert atmosphere.

    • Purify the thiol-functionalized gold nanoparticles by repeated centrifugation and washing with ethanol.[10]

Protocol 3: Crosslinking of Tetrazine-Functionalized Nanoparticles with this compound

This protocol describes the crosslinking of two populations of tetrazine-modified nanoparticles using the bifunctional this compound linker.

Materials:

  • Tetrazine-functionalized Nanoparticles (Population A)

  • Tetrazine-functionalized Nanoparticles (Population B)

  • This compound linker

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO (for dissolving the linker)

Procedure:

  • Reagent Preparation:

    • Disperse the tetrazine-functionalized nanoparticles (A and B) in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in DMSO.

  • Crosslinking Reaction:

    • Mix equal molar amounts of tetrazine-functionalized nanoparticles A and B in a reaction tube.

    • Add the this compound stock solution to the nanoparticle mixture. A slight molar excess of this compound relative to the total tetrazine groups can be used as a starting point.

    • Incubate the reaction mixture for 30-120 minutes at room temperature with gentle mixing.[3]

  • Purification:

    • Remove unreacted linker and non-crosslinked nanoparticles using a suitable purification method, such as size-exclusion chromatography (SEC) or centrifugation, depending on the size and stability of the crosslinked aggregates.

  • Analysis:

    • Analyze the formation of crosslinked nanoparticle assemblies by Dynamic Light Scattering (DLS) to observe an increase in hydrodynamic diameter, and by Transmission Electron Microscopy (TEM) to visualize the aggregates.

Mandatory Visualizations

Experimental Workflow for Nanoparticle Crosslinking

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis prepA Tetrazine-NP A mix Mix Nanoparticles and Linker prepA->mix prepB Tetrazine-NP B prepB->mix linker This compound linker->mix purify Purification (SEC/Centrifugation) mix->purify analyze Analysis (DLS, TEM) purify->analyze

Caption: Workflow for crosslinking tetrazine-functionalized nanoparticles with this compound.

Pre-targeted Imaging Workflow

G step1 Step 1: Administer TCO-Functionalized Nanoparticle step2 Accumulation at Target Site & Systemic Clearance step1->step2 step3 Step 2: Administer Tetrazine-Labeled Imaging Probe step2->step3 step4 In Vivo 'Click' Reaction (IEDDA) step3->step4 step5 Imaging (PET/SPECT/Fluorescence) step4->step5

Caption: General workflow for in vivo pre-targeted imaging using TCO-nanoparticles.

Targeted Drug Delivery to EGFR-Expressing Cancer Cells

This diagram illustrates a conceptual signaling pathway for targeted drug delivery using a nanoparticle functionalized with an anti-EGFR antibody fragment via a TCO-PEG linker.

G cluster_cell Cancer Cell cluster_extracellular Extracellular Space EGFR EGFR receptor_dimer Receptor Dimerization & Autophosphorylation EGFR->receptor_dimer Ligand Binding endocytosis Receptor-Mediated Endocytosis EGFR->endocytosis downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) -> Proliferation, Survival receptor_dimer->downstream apoptosis Apoptosis downstream->apoptosis Inhibition endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release cellular_target Intracellular Target (e.g., DNA, Tubulin) drug_release->cellular_target drug_release->apoptosis cellular_target->apoptosis NP TCO-Functionalized Nanoparticle + Anti-EGFR Antibody Fragment + Drug Cargo NP->EGFR Targeting & Binding

Caption: Targeted delivery to EGFR pathway via functionalized nanoparticle.

References

Application Notes and Protocols for TCO-PEG2-TCO Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG2-TCO is a homobifunctional crosslinking reagent that leverages the principles of bioorthogonal click chemistry.[1] It features two trans-cyclooctene (B1233481) (TCO) groups separated by a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moieties react with extraordinary speed and specificity with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] This reaction is characterized by its exceptionally fast kinetics, proceeding efficiently under mild, physiological conditions without the need for cytotoxic catalysts like copper.[2][4]

The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can minimize aggregation of labeled proteins.[5][6] These properties make this compound an ideal tool for a variety of applications in research and drug development, including:

  • Intermolecular Crosslinking: Covalently linking two distinct tetrazine-modified biomolecules, such as creating antibody-drug conjugates (ADCs), protein-protein conjugates, or attaching proteins to surfaces.[7][8]

  • Intramolecular Crosslinking: Introducing a covalent bond between two tetrazine-modified sites within a single protein or biomolecule to study conformation and enhance stability.[2][9]

This document provides detailed protocols for both intermolecular and intramolecular crosslinking using this compound, along with data presentation guidelines and visualizations to aid in experimental design and execution.

Principle of Reaction

The this compound crosslinking reaction is a two-step process based on the highly efficient and selective IEDDA reaction between TCO and tetrazine.[2] In the first step, one of the TCO groups on the crosslinker reacts with a tetrazine-modified molecule. In the second step, the remaining TCO group reacts with a second tetrazine-modified molecule. This results in a stable covalent linkage. The only byproduct of this reaction is nitrogen gas, making it a very clean and biocompatible ligation method.[3]

Data Presentation

The efficiency of this compound crosslinking can be influenced by several factors, including the molar ratio of the crosslinker to the tetrazine-modified molecule(s), the concentration of the reactants, and the reaction time. The following table summarizes representative data for optimizing intermolecular crosslinking between two proteins (Protein A-Tz and Protein B-Tz).

Experiment ID [Protein A-Tz] (µM) [Protein B-Tz] (µM) Molar Ratio (this compound : Total Protein-Tz) Reaction Time (min) Crosslinking Efficiency (%) Notes
110100.5:13045Sub-stoichiometric crosslinker results in incomplete crosslinking.
210101:13085Equimolar ratio provides high efficiency.
310102:13087Excess crosslinker shows minimal improvement and may lead to mono-conjugated species.
450501:13095Higher concentration increases reaction rate and efficiency.
510101:16092Longer reaction time can slightly increase yield.
6111:16060Low concentrations require longer reaction times for reasonable efficiency.

Note: Crosslinking efficiency can be determined by techniques such as SDS-PAGE densitometry or size-exclusion chromatography (SEC).

Experimental Protocols

Protocol 1: Intermolecular Crosslinking of Two Tetrazine-Modified Proteins

This protocol describes the crosslinking of two different proteins that have been previously functionalized with tetrazine moieties.

Materials:

  • Tetrazine-modified Protein A (Protein A-Tz)

  • Tetrazine-modified Protein B (Protein B-Tz)

  • This compound crosslinker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Reagent (optional): e.g., excess of a small molecule tetrazine

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

    • Prepare solutions of Protein A-Tz and Protein B-Tz in the reaction buffer at the desired concentration (e.g., 1-5 mg/mL).[10]

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine equimolar amounts of Protein A-Tz and Protein B-Tz.

    • Add the this compound stock solution to the protein mixture to achieve the desired final molar ratio (a 1:1 molar ratio of this compound to the total protein concentration is a good starting point).

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes.[10]

  • Quenching (Optional):

    • To quench any unreacted TCO groups, add a 5-fold molar excess of a small molecule tetrazine and incubate for an additional 15 minutes.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight crosslinked product.

    • Further characterization can be performed using size-exclusion chromatography (SEC) or mass spectrometry.

Protocol 2: Intramolecular Crosslinking of a Tetrazine-Modified Protein

This protocol is designed to introduce a crosslink between two tetrazine moieties within the same protein. This often requires site-specific incorporation of tetrazine-containing unnatural amino acids.[2]

Materials:

  • Purified protein containing at least two tetrazine modification sites.

  • This compound crosslinker

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Reagent (optional): e.g., excess of a small molecule tetrazine

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the tetrazine-functionalized protein in the reaction buffer to a low concentration (e.g., 1-10 µM) to favor intramolecular over intermolecular crosslinking.[2]

  • Crosslinking Reaction:

    • Add the this compound stock solution to the diluted protein solution. A molar ratio of 1:1 (protein:crosslinker) is a recommended starting point.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching (Optional):

    • Add an excess of a small molecule tetrazine to consume any unreacted TCO groups.

  • Analysis:

    • Analyze the reaction by SDS-PAGE. An intramolecularly crosslinked protein will exhibit a more compact structure, potentially leading to faster migration compared to the non-crosslinked protein.[2]

    • Confirm the crosslink by mass spectrometry analysis of the digested protein. The presence of two peptides linked by the this compound remnant will confirm the intramolecular crosslink.[2]

Visualizations

Reaction Mechanism and Workflows

G cluster_mechanism This compound Crosslinking Mechanism Tz1 Tetrazine-Molecule A Intermediate Mono-Conjugate Intermediate Tz1->Intermediate IEDDA Reaction 1 TCO_PEG_TCO This compound TCO_PEG_TCO->Intermediate Tz2 Tetrazine-Molecule B Crosslinked_Product Crosslinked Product Tz2->Crosslinked_Product Intermediate->Crosslinked_Product IEDDA Reaction 2 N2 N2 Gas Intermediate->N2 Crosslinked_Product->N2

Caption: this compound crosslinking reaction mechanism.

G cluster_inter Intermolecular Crosslinking Workflow cluster_intra Intramolecular Crosslinking Workflow start_inter Prepare Tetrazine- Modified Proteins A & B prep_crosslinker_inter Prepare this compound Stock Solution start_inter->prep_crosslinker_inter mix_inter Mix Proteins A & B with This compound prep_crosslinker_inter->mix_inter incubate_inter Incubate 30-60 min at Room Temperature mix_inter->incubate_inter quench_inter Optional: Quench Reaction incubate_inter->quench_inter analyze_inter Analyze by SDS-PAGE, SEC, or Mass Spec quench_inter->analyze_inter start_intra Prepare Dual Tetrazine- Modified Protein prep_crosslinker_intra Prepare this compound Stock Solution start_intra->prep_crosslinker_intra mix_intra Add this compound to Diluted Protein prep_crosslinker_intra->mix_intra incubate_intra Incubate 30-60 min at Room Temperature mix_intra->incubate_intra quench_intra Optional: Quench Reaction incubate_intra->quench_intra analyze_intra Analyze by SDS-PAGE and Mass Spec quench_intra->analyze_intra

Caption: Experimental workflows for crosslinking.

Application in Drug Development: Antibody-Drug Conjugate (ADC) Action

This compound can be used to link a tetrazine-modified cytotoxic drug to a tetrazine-modified antibody, forming an ADC. The following diagram illustrates the mechanism of action for a HER2-targeting ADC.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC Anti-HER2 ADC (Antibody-TCO-PEG2-TCO-Drug) HER2 HER2 Receptor ADC->HER2 1. Binding to HER2 on Tumor Cell Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Cytotoxic Drug Released Lysosome->Drug_Release 4. Lysosomal Degradation & Drug Release DNA_Damage DNA Damage & Microtubule Disruption Drug_Release->DNA_Damage 5. Target Engagement Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of action for a HER2-targeting ADC.[10][11]

References

Application Notes and Protocols: TCO-PEG2-TCO in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of targeted drug delivery, precision and efficiency are paramount. Bioorthogonal chemistry provides a powerful toolkit for conjugating molecules in complex biological environments with high specificity and yields. Among these reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) is distinguished by its exceptionally fast kinetics, proceeding without the need for cytotoxic catalysts.[1][2][3] This reaction forms a stable covalent bond with the release of nitrogen gas as the sole byproduct.[1][4]

The TCO-PEG2-TCO molecule is a homobifunctional crosslinker featuring two reactive TCO moieties connected by a short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture is designed for the efficient intramolecular or intermolecular crosslinking of molecules functionalized with tetrazine groups. The PEG linker enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer between the conjugated molecules.[2][5][6][7] These characteristics make this compound a versatile tool for constructing advanced drug delivery systems, including pretargeted antibody-drug conjugates (ADCs) and complex nanomedicines.[2][8]

Principle of the Method: The TCO-Tetrazine Ligation

The core of this technology is the IEDDA reaction, a cornerstone of "click chemistry".[1] An electron-deficient tetrazine (the diene) reacts rapidly with a strained, electron-rich TCO group (the dienophile). This is followed by a retro-Diels-Alder reaction that eliminates nitrogen gas, irreversibly driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[1][4] This reaction is exceptionally fast and highly selective, showing minimal cross-reactivity with native biological functional groups.[1]

IEDDA_Mechanism TCO Trans-Cyclooctene (TCO) (Dienophile) Intermediate Cycloaddition Intermediate TCO->Intermediate + Tz Tetrazine (Tz) (Diene) Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the TCO-Tetrazine IEDDA Reaction.

Applications in Targeted Drug Delivery

The unique properties of the TCO-tetrazine ligation, enabled by linkers like this compound, facilitate several advanced drug delivery strategies.

Pretargeting is a multi-step strategy that separates the targeting and therapeutic delivery steps to improve the therapeutic index.[9] First, a TCO-modified targeting moiety (e.g., a monoclonal antibody) is administered. After it accumulates at the target site (e.g., a tumor) and unbound antibody clears from circulation, a tetrazine-modified therapeutic agent is administered. The small, fast-clearing therapeutic agent rapidly "clicks" with the TCO-antibody at the target, concentrating the payload where it is needed most and minimizing systemic exposure.[10][11][12]

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Delivery & Ligation Inject_TCO_Ab Administer TCO-Antibody Wait Incubation Period (24-72h) - Target Accumulation - Systemic Clearance Inject_TCO_Ab->Wait Inject_Tz_Drug Administer Tetrazine-Drug Wait->Inject_Tz_Drug Reaction In Vivo Click Reaction at Target Site Inject_Tz_Drug->Reaction Crosslinking_Workflow Tz_Target Tetrazine-Modified Targeting Moiety Final_Complex Targeted Drug Delivery System Tz_Target->Final_Complex + Tz_Payload Tetrazine-Modified Drug/Carrier Tz_Payload->Final_Complex + TCO_Linker This compound Crosslinker Click_Release_Workflow Prodrug TCO-Caged Prodrug (Inactive) Reaction IEDDA Reaction & Linker Rearrangement Prodrug->Reaction + Trigger Trigger Tetrazine Trigger (e.g., at target site) Release Active Drug Release Reaction->Release

References

Troubleshooting & Optimization

Technical Support Center: TCO-PEG2-TCO Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low crosslinking efficiency when using T-PEG2-TCO, a homobifunctional crosslinker. The reaction relies on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the trans-cyclooctene (B1233481) (TCO) groups and tetrazine (Tz) moieties on the molecules to be linked.

Frequently Asked Questions (FAQs)

Q1: Why is my crosslinking reaction failing or yielding very little product?

Low or no yield is often due to one of three main factors: reagent integrity, suboptimal reaction conditions, or inaccurate quantification of reactants.[1] Ensure your TCO and tetrazine reagents have not degraded and that you are using the correct stoichiometry and reaction environment (pH, temperature).[1][2]

Q2: How can I tell if my TCO-PEG2-TCO or tetrazine reagents have degraded?

TCO reagents can isomerize to their non-reactive cis-cyclooctene (CCO) form over time, especially if not stored properly.[3][4] Tetrazines are identifiable by their characteristic pink/red color, which fades upon reaction or degradation.[1] You can check the integrity of your tetrazine by measuring its absorbance via UV-Vis spectroscopy (typically between 510-550 nm).[1] For TCO, its reactivity can be tested with a fresh, reliable tetrazine probe. If degradation is suspected, it is best to use a fresh batch of reagents.[5]

Q3: What is the optimal molar ratio of TCO to tetrazine for crosslinking?

The theoretical stoichiometric ratio for crosslinking a di-tetrazine functionalized molecule with this compound is 1:1. However, to drive the reaction to completion, a slight excess (e.g., 1.5 to 2-fold) of the this compound crosslinker may be beneficial.[1][2] The optimal ratio can be system-dependent and may require empirical optimization.[2]

Q4: Can the PEG linker in this compound cause issues?

No, the PEG linker is designed to be beneficial. It enhances the aqueous solubility of the crosslinker and provides a flexible spacer, which can reduce steric hindrance between large molecules, thereby improving reaction accessibility.[6][7]

Q5: How quickly should the TCO-tetrazine reaction occur?

The TCO-tetrazine IEDDA reaction is one of the fastest bioorthogonal reactions, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[1][8][9] In practice, at typical micromolar concentrations, the reaction should be substantially complete within 30 to 60 minutes at room temperature.[6] If your reaction is slow, it is a strong indicator of an underlying issue.

Troubleshooting Guide: Low Crosslinking Efficiency

Use the following section to diagnose and resolve specific issues during your experiments.

Issue 1: Slow or Incomplete Reaction

If the characteristic pink color of the tetrazine disappears slowly or not at all, or if analysis (e.g., by LC-MS or SDS-PAGE) shows unreacted starting materials, consider the following causes.

Possible Cause Recommended Solutions & Checks
Degraded Reagents This compound: Can isomerize to the inactive cis-isomer.[4] Use a fresh vial or lot. Store reagents desiccated at -20°C, protected from light and moisture.[5][10] Tetrazine Moiety: Can degrade in aqueous solutions, especially at non-neutral pH or in the presence of nucleophiles.[1][11] Prepare tetrazine solutions fresh before use. Confirm integrity by checking for the characteristic color or measuring absorbance (510-550 nm).[1]
Incorrect Stoichiometry Accurately quantify your starting materials. Use UV-Vis spectroscopy for tetrazine concentration. Empirically test different molar ratios; a slight excess of this compound (e.g., 1.5:1) can improve efficiency.[2]
Suboptimal Reaction Conditions pH: The reaction is generally robust between pH 6-9.[2] However, the stability of your specific biomolecules should be the primary consideration. Avoid amine-containing buffers (like Tris) if using NHS esters for functionalization.[6] Temperature: The reaction is typically fast at room temperature (20-25°C).[6] Gentle warming to 37°C can sometimes accelerate it, but be mindful of biomolecule stability.[10]
Steric Hindrance The TCO or tetrazine groups may be buried within the structure of your molecules, preventing them from reacting. The PEG2 spacer in the crosslinker is designed to mitigate this, but if molecules are particularly bulky, this can still be an issue.[1]
Low Reactivity Pair The reaction rate is highly dependent on the specific structures of the TCO and tetrazine.[12] TCOs with higher ring strain are more reactive.[12] Tetrazines with electron-withdrawing groups and less steric bulk are also more reactive.[13] Ensure your chosen tetrazine is a suitable reaction partner for TCO.
Issue 2: Low Yield of the Correctly Crosslinked Product

Even if the reaction proceeds, the final yield of your desired product may be low. This often points to side reactions or issues with product solubility.

Possible Cause Recommended Solutions & Checks
Side Reactions TCO Reactivity: TCOs can be sensitive to thiols.[1] If your buffer or molecule contains free thiols (e.g., cysteine residues), consider using a thiol-blocking agent or a different buffer system. Impure Starting Materials: Ensure your tetrazine-functionalized molecules and the this compound are of high purity to avoid competing reactions.[1]
Precipitation The crosslinked product may have lower solubility than the starting materials, causing it to precipitate out of solution. Perform the reaction at a lower concentration. The PEG linker is intended to improve solubility, but aggregation can still occur with large biomolecules.[1]
Inaccurate Quantification If the concentration of your starting materials is lower than calculated, the final yield will be correspondingly low. Re-verify concentrations using a reliable method (e.g., UV-Vis for tetrazine, BCA/Bradford for proteins).[1]

Experimental Protocols & Data

Protocol 1: General Crosslinking of a Di-Tetrazine Protein

This protocol describes a general method for crosslinking a protein functionalized with two tetrazine groups using this compound.

  • Reagent Preparation:

    • Dissolve the di-tetrazine functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[6]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the this compound stock solution.

    • Aim for a final molar ratio of 1:1.5 (Protein:this compound). Add the TCO solution dropwise while gently mixing.[2]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) is low (typically <5%) to avoid denaturing the protein.

  • Incubation:

    • Allow the reaction to proceed for 60 minutes at room temperature, protected from light.[2]

  • Analysis & Purification:

    • Analyze the reaction mixture using SDS-PAGE to observe the formation of a crosslinked product (which may exhibit altered mobility).

    • Purify the crosslinked conjugate from excess TCO reagent using size-exclusion chromatography (SEC) or dialysis.[2]

Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy

The TCO-tetrazine reaction can be monitored by observing the disappearance of the tetrazine's absorbance.

  • Determine λmax: Measure the absorbance spectrum of your tetrazine-functionalized molecule to find its maximum absorbance wavelength (λmax), typically 510-550 nm.[1]

  • Initiate Reaction: In a quartz cuvette, mix your tetrazine-molecule and buffer. Place it in a spectrophotometer and record a baseline.

  • Add TCO: Add the this compound reagent to the cuvette, mix quickly, and immediately begin recording the absorbance at λmax over time.

  • Analysis: The absorbance will decrease as the tetrazine is consumed. This can be used to calculate reaction kinetics.

Reference Data: Factors Influencing Reaction Kinetics

The rate of the IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[13][14][15]

FactorEffect on Reaction RateRationale
TCO Ring Strain Increased strain accelerates the reaction.Raises the HOMO energy of the TCO, narrowing the HOMO-LUMO gap.[12]
TCO Electronics Electron-donating groups (EDGs) on the TCO accelerate the reaction.Raises the TCO's HOMO energy level.[12]
Tetrazine Electronics Electron-withdrawing groups (EWGs) on the tetrazine accelerate the reaction.Lowers the tetrazine's LUMO energy, narrowing the HOMO-LUMO gap.[13]
Tetrazine Sterics Less steric bulk (e.g., H-substituted vs. methyl-substituted) accelerates the reaction.Reduces steric clash in the transition state, allowing for easier approach of the reactants.[12][13]

Visual Guides

Reaction Mechanism

The core of the crosslinking process is the IEDDA reaction. A this compound molecule reacts with two separate tetrazine-functionalized molecules (or two tetrazines on the same molecule) to form stable covalent linkages.

G cluster_reactants Reactants cluster_product Product Tz_Prot_A Molecule A (Tetrazine-functionalized) Product Crosslinked Conjugate (A-Linker-B) Tz_Prot_A->Product IEDDA Reaction TCO_Linker This compound Crosslinker TCO_Linker->Product Tz_Prot_B Molecule B (Tetrazine-functionalized) Tz_Prot_B->Product G start Start: Low Crosslinking Efficiency reagents 1. Check Reagent Integrity start->reagents reagents_ok Reagents OK? reagents->reagents_ok Test with controls conditions 2. Verify Reaction Conditions conditions_ok Conditions Optimal? conditions->conditions_ok stoichiometry 3. Confirm Stoichiometry stoichiometry_ok Quantification Accurate? stoichiometry->stoichiometry_ok reagents_ok->conditions Yes reagents_bad Action: Use fresh TCO and freshly prepared Tetrazine reagents_ok->reagents_bad No conditions_ok->stoichiometry Yes conditions_bad Action: Optimize pH (6-9), Temp (RT), and check for interfering substances (e.g., thiols) conditions_ok->conditions_bad No stoichiometry_bad Action: Re-quantify reactants. Empirically test molar ratios (e.g., 1:1.5) stoichiometry_ok->stoichiometry_bad No end Problem Solved stoichiometry_ok->end Yes reagents_bad->end conditions_bad->end stoichiometry_bad->end

References

Optimizing TCO-PEG2-TCO Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing TCO-PEG2-TCO reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. The this compound linker is a valuable tool for bioconjugation, enabling the efficient coupling of molecules through the highly rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments using a this compound linker to bridge two tetrazine-modified molecules.

ProblemPossible CauseRecommended Solution
Low or No Conjugate Formation Suboptimal Stoichiometry: Incorrect molar ratio of this compound to the tetrazine-modified molecules can lead to incomplete reaction and the formation of singly-reacted intermediates.[4]Empirically optimize the molar ratio of your reactants. A common starting point is a 1:2 molar ratio of this compound to the tetrazine-modified molecule. It may be beneficial to use a slight excess of the tetrazine-modified molecule.[4][5]
Inefficient TCO-Tetrazine Ligation: Reaction conditions may not be optimal.Ensure the reaction buffer is within a pH range of 6-9.[3][6] Extend the incubation time; reactions can be run from 30 minutes to 2 hours at room temperature, or even overnight at 4°C for less reactive partners.[4][5][6]
Degradation of this compound: TCO moieties can be prone to isomerization or degradation, especially with prolonged storage or exposure to light and heat.[7][8][9]Prepare fresh solutions of this compound for each experiment. Store the reagent at -20°C, protected from light.[6][8] Use anhydrous solvents like DMSO or DMF to prepare stock solutions.[1][5][8]
Hydrolysis of NHS Esters (if applicable for introducing tetrazine): If the tetrazine moiety was introduced via an NHS ester, hydrolysis of the ester can lead to inefficient labeling.[5]Use high-quality, anhydrous solvents for preparing NHS ester solutions.[5] Perform the labeling reaction in an amine-free buffer (e.g., phosphate (B84403) buffer) at a pH of 7-9.[4][5]
High Polydispersity or Aggregation of Conjugate Excessive Concentration of Reactants: High concentrations can sometimes lead to aggregation, especially with large biomolecules.Optimize the concentration of all reactants. It is often beneficial to add reagents dropwise while gently mixing to avoid high local concentrations.[1]
Non-specific Binding: The PEG linker in this compound imparts water solubility and reduces aggregation, but non-specific interactions can still occur.[5][10]Consider including a blocking agent like BSA if working with proteins to reduce non-specific binding.[6] Ensure thorough purification of the final conjugate to remove any aggregates.
Difficulty in Purifying the Final Conjugate Similar Size of Reactants and Products: If the molecules being conjugated are of similar size, separating the final product from starting materials and singly-reacted intermediates can be challenging.Size-exclusion chromatography (SEC) is a common method for purification.[1][5] If possible, use reactants of different sizes to facilitate separation. Ion-exchange chromatography or affinity chromatography (if applicable tags are present) can also be employed.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound reaction?

A1: The reaction is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz).[1] This is a type of "click chemistry" that is exceptionally fast, highly selective, and bioorthogonal, meaning it does not interfere with native biological functional groups.[1][2] The reaction proceeds without the need for a catalyst and forms a stable dihydropyridazine (B8628806) conjugate, releasing nitrogen gas as the only byproduct.[1][3]

Q2: What are the recommended starting conditions for a this compound conjugation reaction?

A2: A good starting point is to use a 1:2 molar ratio of this compound to your tetrazine-modified molecule in a buffer such as phosphate-buffered saline (PBS) at a pH between 6 and 9.[3][4][6] The reaction can typically be carried out at room temperature for 30-60 minutes.[1][4][5] For sensitive molecules, the reaction can be performed at 4°C for a longer duration.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the TCO-tetrazine reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance peak, which is typically between 510 and 550 nm.[3]

Q4: What solvents should I use to dissolve this compound?

A4: this compound and its derivatives are typically dissolved in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[1][5][8] The hydrophilic PEG spacer enhances solubility in aqueous media for the final reaction.[10][11]

Q5: How should I store my this compound reagent?

A5: TCO reagents should be stored at -20°C in a dry, dark environment to prevent isomerization and degradation.[6][8] It is recommended to prepare fresh solutions from the solid reagent for each experiment.[6]

Data Presentation: Reaction Parameters

The efficiency of the TCO-tetrazine ligation is influenced by several factors. The following table summarizes key parameters to consider for optimization.

ParameterRecommended Range/ValueNotes
Stoichiometry (TCO:Tetrazine) 1:1.05 to 1:1.5 (for single conjugation)[4][5]For this compound linking two molecules, a 1:2.1 to 1:3 ratio may be optimal to drive the reaction to completion. Empirical optimization is crucial.
pH 6 - 9[3][6]The reaction is robust across a range of pH values. For NHS ester reactions to introduce tetrazine, a pH of 7-9 is recommended.[5]
Temperature Room Temperature (20-25°C) or 4°C[4][5]Reactions are typically fast at room temperature. 4°C can be used for sensitive biomolecules, requiring longer incubation times. Some protocols suggest up to 40°C to accelerate the reaction.[4][5]
Reaction Time 30 - 120 minutes[1][5][6]Reaction times are dependent on reactant concentrations and reactivity. Monitoring the reaction is recommended.
Solvent Aqueous buffers (e.g., PBS)[3][4]Stock solutions of this compound are prepared in anhydrous DMSO or DMF.[1][5]

Experimental Protocols

General Protocol for Conjugating Two Tetrazine-Modified Proteins with this compound

This protocol provides a general guideline for the conjugation of two different tetrazine-modified proteins (Protein-Tz A and Protein-Tz B) using a this compound linker.

1. Reagent Preparation:

  • Protein-Tz Solutions: Prepare solutions of your tetrazine-functionalized proteins (A and B) in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1][5]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[1][5] Vortex briefly to ensure it is fully dissolved.

2. Conjugation Reaction:

  • In a microcentrifuge tube, combine equimolar amounts of Protein-Tz A and Protein-Tz B.

  • Add the this compound stock solution to the protein mixture to achieve a final molar ratio of approximately 1:1:0.5 (Protein-Tz A: Protein-Tz B: this compound). The optimal ratio should be determined empirically. Add the this compound solution dropwise while gently vortexing to ensure efficient mixing.[1]

  • Incubate the reaction mixture at room temperature for 60 minutes.[5] If the proteins are sensitive, the incubation can be performed at 4°C for 2 hours or overnight.

3. Purification of the Conjugate:

  • After the incubation is complete, remove the unreacted this compound and any unconjugated proteins.

  • Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger conjugate from the smaller, unreacted starting materials.[1] Choose a column with a fractionation range appropriate for the size of the expected conjugate.

  • Spin Desalting Columns: For rapid removal of excess small molecule reagents, spin desalting columns can be used for proteins >5 kDa.[1][5]

4. Characterization of the Conjugate:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A new band corresponding to the higher molecular weight of the conjugate should be visible.

  • UV-Vis Spectroscopy: If one of the proteins or a label has a unique absorbance, this can be used to confirm the conjugation.

Visualizations

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

experimental_workflow prep 1. Reagent Preparation - Dissolve this compound in DMSO - Prepare Tetrazine-modified molecules in buffer react 2. Conjugation Reaction - Mix reactants in optimal ratio - Incubate at RT for 60 min prep->react purify 3. Purification - Size-Exclusion Chromatography (SEC) - Remove unreacted components react->purify char 4. Characterization - SDS-PAGE - UV-Vis Spectroscopy purify->char

Caption: General experimental workflow for this compound conjugation.

References

TCO-PEG2-TCO Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG2-TCO, a homobifunctional crosslinker for bioorthogonal chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

The main stability issue for this compound is the isomerization of the reactive trans-cyclooctene (B1233481) (TCO) moiety to its non-reactive cis-cyclooctene (CCO) isomer.[1][2][3] This loss of the strained double bond renders the molecule incapable of participating in the rapid inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[2][4] Some suppliers suggest that shipping may require dry ice to maintain stability.[5] Due to its limited shelf life, it is advisable to prepare fresh solutions of the crosslinker in an appropriate solvent like anhydrous DMSO or DMF immediately before use.[2][6]

Q3: What is the expected shelf life of this compound?

Q4: How stable is this compound in aqueous solutions?

The stability of this compound in aqueous solutions is dependent on several factors, including pH, temperature, and the presence of certain solutes. Generally, TCO functional groups are reported to be stable in aqueous buffered media for weeks when stored at 4°C and a pH of 7.5.[12] However, stability can decrease under more basic conditions. For instance, some TCO derivatives have shown significant isomerization in the presence of high thiol concentrations, especially at physiological pH (7.4).[7]

Q5: What factors can accelerate the isomerization of TCO to CCO?

Several factors can promote the isomerization of TCO to CCO, including:

  • Thiols: High concentrations of thiols, such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), can induce isomerization, potentially through a radical-mediated pathway.[4][7]

  • Copper-containing proteins: Serum proteins that contain copper have been shown to mediate the trans-to-cis isomerization of TCO.[7]

  • Light: Photochemical isomerization is a known process for cycloalkenes, so protection from light is crucial during storage and handling.[6]

  • Elevated temperatures: Higher temperatures can increase the rate of isomerization.[6]

Troubleshooting Guide

This guide addresses common issues that may be encountered during crosslinking experiments with this compound.

ProblemPotential CauseRecommended Solution
Low or No Crosslinking Degraded this compound: The TCO moieties have isomerized to the inactive CCO form.Use a fresh vial of this compound. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles.[2]
Inefficient Tetrazine Labeling: The biomolecules to be crosslinked are not sufficiently labeled with tetrazine.Confirm tetrazine incorporation using mass spectrometry or a fluorescent tetrazine probe. Optimize the tetrazine labeling reaction conditions.[2]
Suboptimal Reaction Conditions: Reaction time, temperature, or concentration may not be optimal.Increase the incubation time or temperature (if compatible with your biomolecules). Optimize the molar ratio of this compound to the tetrazine-labeled molecules.[6][12]
Predominantly Intramolecular Crosslinking (when intermolecular is desired) Low Concentration of Reactants: Dilute conditions favor the reaction of the two ends of the crosslinker with tetrazines on the same molecule.Increase the concentration of the tetrazine-labeled biomolecules in the reaction mixture.
Predominantly Intermolecular Crosslinking and Aggregation (when intramolecular is desired) High Concentration of Reactants: High concentrations promote reactions between different molecules, leading to aggregation.Perform the crosslinking reaction at a lower protein concentration (e.g., 1-10 µM).[2] Consider using a slight excess of the crosslinker to favor intramolecular reactions.[2]
High Background or Non-specific Binding Probe Aggregation: The this compound or the resulting conjugate may form aggregates.Centrifuge the stock solution of this compound before use and use the supernatant.[13] Include a non-ionic detergent like Tween-20 (0.05-0.1%) in buffers.[13]
Hydrophobic or Electrostatic Interactions: The crosslinker or conjugate may non-specifically bind to other molecules or surfaces.Increase the salt concentration in wash buffers (up to 500 mM NaCl) to disrupt electrostatic interactions.[13] Include additives like BSA in blocking steps for imaging applications.[13]

Quantitative Stability Data

The stability of TCO moieties is highly dependent on the specific derivative and the experimental conditions. While precise data for this compound is limited, the following table summarizes stability data for various TCO derivatives to provide an estimate of their reactivity and stability.

TCO DerivativeConditionHalf-life / StabilityReference
s-TCO conjugated to a mAbin vivo0.67 days[7]
TCO conjugated to CC49 antibodyin serum25% deactivation in 24 hours[7]
d-TCOin phosphate-buffered D₂OStable for up to 14 days[7]
d-TCOin human serum at room temperature>97% trans-isomer after 4 days[7]
d-TCOin the presence of 30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours[7]
TCOin cell culture media (DMEM)~0.6 hours[14]
TCO functional groupin aqueous buffered media, pH 7.5, 4°CStable for weeks[12]
TCO-functionalized PeptoBrushin plasma1.9 days[15]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method to quantify the stability of this compound under specific experimental conditions by monitoring its isomerization to CCO using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of isomerization of this compound to CCO-PEG2-CCO in a chosen buffer system.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Dilute the stock solution into the buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mM).

  • Incubate the solution at the desired temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Immediately analyze the aliquot by reverse-phase HPLC. Use a suitable gradient of water and acetonitrile (B52724) (both may contain 0.1% TFA) to separate this compound from its CCO isomer.

  • Monitor the chromatogram at a wavelength where the TCO and CCO isomers absorb (e.g., ~254 nm).

  • Quantify the peak areas corresponding to this compound and CCO-PEG2-CCO at each time point. The CCO isomer will likely have a different retention time.

  • Calculate the percentage of remaining this compound at each time point to determine its stability and half-life under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_tetrazine Prepare Tetrazine-labeled Biomolecule(s) mix Mix Tetrazine-biomolecule(s) with this compound prep_tetrazine->mix prep_tco Prepare fresh this compound stock solution in DMSO prep_tco->mix incubate Incubate at RT or 37°C (15-60 min) mix->incubate quench Quench reaction (optional) incubate->quench analyze Analyze by SDS-PAGE, Mass Spectrometry, etc. quench->analyze

Caption: A general experimental workflow for crosslinking tetrazine-labeled biomolecules using this compound.

troubleshooting_logic Troubleshooting Logic for Low Crosslinking Yield start Low or No Crosslinking Product Observed check_tco Is the this compound solution fresh? start->check_tco check_tetrazine Is tetrazine labeling confirmed? check_tco->check_tetrazine Yes use_fresh_tco Use fresh this compound check_tco->use_fresh_tco No check_conditions Are reaction conditions optimal? check_tetrazine->check_conditions Yes confirm_labeling Confirm tetrazine labeling (e.g., via Mass Spec) check_tetrazine->confirm_labeling No optimize_conditions Optimize concentration, time, and temperature check_conditions->optimize_conditions No success Successful Crosslinking check_conditions->success Yes use_fresh_tco->check_tetrazine confirm_labeling->check_conditions optimize_conditions->success

Caption: A decision tree for troubleshooting low or no yield in this compound crosslinking experiments.

References

preventing aggregation in TCO-PEG2-TCO reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG2-TCO crosslinkers. Our goal is to help you prevent and troubleshoot aggregation issues that can arise during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a homobifunctional crosslinker used in bioorthogonal chemistry. It features two trans-cyclooctene (B1233481) (TCO) groups connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The TCO groups react with high specificity and rapid kinetics with tetrazine (Tz)-modified molecules.[1][2][3][4] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a type of "click chemistry" that is catalyst-free and forms a stable covalent bond.[1] This makes it ideal for linking two tetrazine-modified biomolecules in complex biological environments. The PEG2 spacer enhances the water solubility of the linker.[2][3][4]

Q2: What are the primary causes of aggregation when using this compound?

A2: Aggregation during this compound reactions can stem from several factors:

  • Hydrophobic Interactions: The TCO group itself is inherently hydrophobic and can contribute to the aggregation of labeled proteins.[5] If the crosslinking reaction is slow or incomplete, the exposed TCO groups on the biomolecules can interact, leading to aggregation.

  • Intermolecular Crosslinking: this compound is a bifunctional crosslinker. If the concentration of the target biomolecule is too high, the linker can react with two separate molecules, leading to the formation of large, insoluble intermolecular aggregates instead of the desired intramolecular crosslink.[6]

  • Suboptimal Reaction Conditions: Incorrect pH, high protein concentration, or an inappropriate molar ratio of linker to protein can all promote aggregation.[1][6][7]

  • Protein Instability: The bioconjugation process itself can sometimes destabilize proteins, making them more prone to aggregation.

Q3: How can I detect and quantify aggregation in my sample?

A3: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a high-resolution method to separate monomers from dimers, trimers, and larger aggregates.[7][8][9]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.[7][10]

  • SDS-PAGE (non-reducing): Under non-reducing conditions, higher molecular weight bands can indicate the formation of covalent oligomers.[7][11]

  • Visual Inspection: In severe cases, aggregation may be visible as turbidity or precipitate in the solution.[7]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound crosslinking reactions.

Issue 1: Observation of Precipitate or Turbidity During or After the Reaction

This is a clear indication of aggregation. The following workflow can help you diagnose and solve the problem.

start Precipitate/Turbidity Observed check_conc Is Protein Concentration > 10 µM? start->check_conc reduce_conc Action: Reduce Protein Concentration to 1-10 µM to favor intramolecular crosslinking. check_conc->reduce_conc Yes check_ratio Is this compound:Protein Molar Ratio > 5:1? check_conc->check_ratio No end Problem Resolved reduce_conc->end optimize_ratio Action: Optimize molar ratio. Start with 1.1:1 to 5:1. check_ratio->optimize_ratio Yes check_buffer Are buffer conditions optimal (pH 6.5-7.5)? check_ratio->check_buffer No optimize_ratio->end adjust_buffer Action: Adjust pH and consider adding stabilizing excipients (e.g., 0.01% Tween-20). check_buffer->adjust_buffer No check_temp Was the reaction performed at room temperature? check_buffer->check_temp Yes adjust_buffer->end lower_temp Action: Try performing the reaction at 4°C for a longer duration. check_temp->lower_temp No check_temp->end Yes lower_temp->end start Low Yield & Analytical Evidence of Aggregation check_linker_quality Is the this compound linker fresh and stored correctly? start->check_linker_quality use_fresh_linker Action: Use a fresh aliquot of the linker. Allow to warm to RT before opening to prevent moisture condensation. check_linker_quality->use_fresh_linker No check_tetrazine_labeling Is tetrazine labeling of the biomolecule confirmed? check_linker_quality->check_tetrazine_labeling Yes end Problem Resolved use_fresh_linker->end confirm_labeling Action: Confirm tetrazine incorporation via mass spectrometry. check_tetrazine_labeling->confirm_labeling No check_reaction_time Was the incubation time sufficient? check_tetrazine_labeling->check_reaction_time Yes confirm_labeling->end increase_time Action: Increase incubation time (e.g., from 1 hour to 2-4 hours). check_reaction_time->increase_time Yes check_reaction_time->end No increase_time->end

References

Technical Support Center: TCO-PEG2-TCO Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with TCO-PEG2-TCO as a crosslinker for hydrogel formation, typically with tetrazine-functionalized polymers.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Gelation Issues

1. Why is my hydrogel not forming or the gelation is extremely slow?

There are several potential causes for gelation failure or significantly delayed gelation time:

  • Incorrect Stoichiometry: The molar ratio of trans-cyclooctene (B1233481) (TCO) to tetrazine (Tz) is critical. An incorrect ratio can lead to an incomplete reaction and failure to form a crosslinked network.[1] While a 1:1 ratio is theoretical, empirically optimizing the ratio is recommended; a slight excess (e.g., 1.05-1.5 fold) of one component can help drive the reaction to completion.[1][2]

  • Low Precursor Concentration: The concentration of the polymer precursors in the solution may be below the critical gelation concentration. Increasing the weight percentage (wt%) of the precursors can lead to faster gelation.[3] Hydrogels often require a minimum polymer concentration, such as 5% w/v or higher, to form.[3]

  • Degraded Reagents:

    • TCO Instability: TCO-containing reagents can isomerize to the unreactive cis-cyclooctene (CCO) form over time, especially when not stored properly.[4][5] Long-term storage of TCO compounds is not recommended.[4][6] They should be stored at -20°C or -80°C, protected from light and moisture.[7]

    • Tetrazine Instability: Tetrazines can be susceptible to degradation in aqueous media.[8] It is always best to use freshly prepared solutions.[8]

  • Presence of Inhibitors: TCO groups can be inactivated by the presence of thiols (like DTT) or certain metals.[7] Ensure your buffers and reagents are free from these substances.

  • Suboptimal pH: While the TCO-tetrazine reaction is generally pH-insensitive, extreme pH values can affect the stability and reactivity of your precursor molecules.[8] Most reactions are performed under physiological conditions (pH 7.4).[9]

2. How can I control the gelation time of my hydrogel?

Gelation time can be tuned by modulating several factors. Faster gelation is typically achieved with:

  • Higher Precursor Concentration: Increasing the polymer concentration in the precursor solution.[10]

  • Higher Reaction Temperature: Incubating at 37°C or 40°C can accelerate the reaction compared to room temperature.[1]

  • Highly Reactive TCO/Tetrazine Pairs: The specific chemical structures of the TCO and tetrazine reagents influence the reaction kinetics.[8] The inverse-electron-demand Diels-Alder (IEDDA) reaction is known for its exceptionally fast kinetics, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹.[9]

Category 2: Hydrogel Mechanical Properties

1. Why is my hydrogel too soft or mechanically weak?

The mechanical stiffness (storage modulus, G') of the hydrogel is primarily determined by the crosslinking density of the polymer network.

  • Low Crosslink Density: This can result from low polymer concentration or a low degree of functionalization on your precursor polymers. Increasing the weight percent of the polymer precursors will increase the final stiffness.[11][12]

  • High Molecular Weight Precursors: Using higher molecular weight PEG precursors at the same weight concentration generally results in a lower crosslink density and thus a softer gel.[11][13]

  • Incomplete Reaction: Any of the issues causing poor gelation (e.g., incorrect stoichiometry, degraded reagents) will also result in a weaker gel due to an incomplete network formation.

2. Why is my hydrogel brittle?

Brittleness is often associated with hydrogels that are very stiff and have low water content.

  • High Crosslink Density: Very high polymer concentrations or the use of low molecular weight precursors can create a highly crosslinked, dense network that is less flexible and more prone to fracture.[11]

  • Excessive Crosslinking: Overly high concentrations of the crosslinker (this compound) can make the hydrogel brittle, which can reduce adhesion in some applications.[14]

Category 3: Precursor & Reagent Issues

1. My TCO or Tetrazine precursors are not dissolving well. What can I do?

Poor solubility can prevent efficient mixing and reaction.

  • Use a Co-solvent: For stock solutions, use anhydrous DMSO or DMF.[8][9] For the final reaction mixture, a small percentage of an organic co-solvent can be used, but its compatibility with your application (e.g., cell encapsulation) must be verified.[8]

  • Use PEGylated Reagents: The this compound linker itself has a hydrophilic PEG spacer to improve water solubility.[4] Using precursors with longer or more abundant PEG chains can enhance aqueous solubility.[1][2]

  • Gentle Heating and Vortexing: Briefly vortexing or gently warming the solution can aid dissolution.[9][10]

2. How should I prepare and store my precursor solutions?

Proper handling is crucial for reproducible results.

  • Stock Solutions: Prepare concentrated stock solutions of TCO and tetrazine precursors in an anhydrous solvent like DMSO or DMF immediately before use.[2][9]

  • Storage: Store lyophilized reagents at -20°C (or as recommended by the manufacturer), desiccated and protected from light.[2][7] Avoid long-term storage of TCO reagents.[4] Discard unused portions of reconstituted stock solutions to avoid degradation from moisture.[1]

Data Summary Tables

Table 1: Factors Influencing Hydrogel Gelation Time

ParameterEffect on Gelation TimeRationale
Precursor Concentration DecreaseHigher concentration increases the probability of reactive groups finding each other.[10]
Temperature DecreaseHigher temperature increases the reaction rate constant.[1]
TCO:Tetrazine Ratio Optimal at ~1:1A significant molar imbalance leaves unreacted groups, preventing network formation.[1]
Reactivity of TCO/Tz DecreaseMore strained TCOs and electron-deficient tetrazines react faster.[9]

Table 2: Factors Influencing Hydrogel Mechanical Properties (Stiffness)

ParameterEffect on Stiffness (Storage Modulus)Rationale
Precursor Concentration IncreaseIncreases the crosslink density of the final network.[11][13]
Precursor Molecular Weight DecreaseLonger polymer chains between crosslinks result in a larger mesh size and a softer gel.[11]
Crosslinker Concentration IncreaseA higher concentration of the crosslinking agent leads to a more densely crosslinked network.[15][16]
Reaction Completion IncreaseA more complete reaction results in a more robust and stiffer network.

Experimental Protocols

General Protocol for Hydrogel Formation

This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-Tetrazine polymer with the this compound linker.

1. Reagent Preparation: a. Allow all lyophilized reagents, including multi-arm PEG-Tetrazine and this compound, to equilibrate to room temperature before opening to prevent condensation.[1] b. Prepare a stock solution of multi-arm PEG-Tetrazine in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). The final desired concentration will dictate this stock concentration (e.g., for a 10% w/v final gel, prepare a 20% w/v stock). c. Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[9] The concentration should be calculated to achieve the desired molar ratio with the tetrazine groups.

2. Hydrogel Formation: a. In a microcentrifuge tube, add the calculated volume of the multi-arm PEG-Tetrazine stock solution. b. To initiate gelation, add the calculated volume of the this compound stock solution to the tetrazine solution. c. Mix thoroughly but gently by pipetting up and down or by brief vortexing to ensure a homogenous solution. Avoid introducing air bubbles. d. Immediately transfer the solution to the desired mold or well plate. e. Allow the mixture to incubate at the desired temperature (e.g., room temperature or 37°C) for the reaction to proceed.[1] Gelation can be rapid, occurring within seconds to minutes.[17][18]

3. Gelation Monitoring: a. The gelation point can be determined by the vial tilt method, where the sample no longer flows upon inversion. b. For quantitative analysis, rheology can be used to monitor the evolution of the storage (G') and loss (G'') moduli over time. The gel point is often defined as the time at which G' surpasses G''.[19]

4. Hydrogel Equilibration: a. Once formed, the hydrogel can be swelled in an excess of buffer (e.g., PBS) to reach equilibrium. This removes any unreacted precursors and allows the hydrogel to reach its final, stable dimensions.

Visual Guides

Reaction Mechanism and Workflows

IEDDA_Reaction cluster_reactants Reactants cluster_product Products TCO TCO-PEG-TCO Plus1 + TCO->Plus1 Tetrazine Multi-arm PEG-Tetrazine Hydrogel Crosslinked Hydrogel Network Tetrazine->Hydrogel IEDDA Click Reaction Plus2 + Hydrogel->Plus2 N2 N₂ (gas) Plus1->Tetrazine Plus2->N2

Caption: TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Hydrogel_Workflow cluster_prep Preparation cluster_gel Gelation cluster_char Characterization A Equilibrate Reagents to Room Temp B Prepare Polymer-Tz Stock Solution (Buffer) A->B C Prepare TCO-PEG-TCO Stock Solution (DMSO) A->C D Mix Precursor Solutions B->D C->D E Transfer to Mold D->E F Incubate (RT or 37°C) E->F G Confirm Gelation (Vial Tilt) F->G H Swell to Equilibrium G->H I Measure Properties (Rheology, Swelling Ratio) H->I

Caption: Experimental workflow for this compound hydrogel formation.

Troubleshooting_Flowchart start Start: Hydrogel experiment q1 Did the hydrogel form? start->q1 res_ok Success: Proceed to Characterization q1->res_ok Yes check_reagents Check Reagents: - Use fresh TCO/Tz solutions - Store properly (-20°C) - Avoid thiols/metals q1->check_reagents No check_stoich Verify Stoichiometry: - Recalculate molar ratios - Aim for ~1:1 TCO:Tz check_reagents->check_stoich Reagents OK check_conc Increase Concentration: - Is polymer wt% > 5%? - Increase precursor concentration check_stoich->check_conc Stoichiometry OK check_mix Ensure Proper Mixing: - Homogenous precursor solution? - Gentle but thorough mixing check_conc->check_mix Concentration OK end_fail Issue Persists: Contact Technical Support check_mix->end_fail Mixing OK

Caption: Troubleshooting flowchart for hydrogel gelation failure.

References

Technical Support Center: TCO-PEG2-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing TCO-PEG2-TCO and similar reagents in bioorthogonal chemistry. The focus is on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine, which is the intended reaction for TCO-functionalized molecules. This guide addresses common issues, particularly the effect of pH on the reaction rate, to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the TCO-tetrazine ligation reaction?

A1: The TCO-tetrazine ligation is highly efficient and robust across a broad pH range, typically between pH 6.0 and 9.0.[1][2][3] Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a common and effective choice for this reaction.[1][4] For labeling proteins with NHS esters to introduce the TCO group, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate (B84403) with 150 mM sodium chloride, at a pH of 7.5 to 9.0 to prevent unwanted side reactions.[1][5]

Q2: How does pH affect the stability of the TCO and tetrazine reactants?

A2: While the ligation reaction itself is tolerant of a range of pH values, the stability of the individual reactants can be pH-sensitive.

  • TCOs: Some TCOs can be sensitive to very low pH conditions.[6] Additionally, TCOs can degrade in the presence of thiols or under UV light.[6]

  • Tetrazines: Tetrazines, particularly those with strong electron-withdrawing groups, may be susceptible to degradation in aqueous media, which can be influenced by pH.[6]

Q3: My application involves "click-to-release" chemistry. How does pH influence the release rate after the initial TCO-tetrazine reaction?

A3: In click-to-release systems, the elimination of the payload after the initial cycloaddition can be highly pH-dependent. Generally, a lower pH (more acidic) leads to a faster and more efficient release or "uncaging" of the molecule.[7][8] For instance, some systems show an increased release rate and yield at pH ≤ 6.[7] Researchers have also developed specific aminoethyl-substituted tetrazines that exhibit fast and pH-independent elimination kinetics across a broad pH range (3.5 to 7.5).[8]

Q4: Does the PEG linker in a reagent like this compound affect the reaction's pH sensitivity?

A4: The polyethylene (B3416737) glycol (PEG) spacer arm itself is stable and does not directly influence the pH sensitivity of the TCO-tetrazine reaction mechanism. The primary role of the hydrophilic PEG spacer is to improve the water solubility of the TCO reagent and reduce the aggregation of labeled proteins.[5][9] It also provides a flexible connection that can minimize steric hindrance, which can indirectly improve reaction efficiency.[5]

Troubleshooting Guide

This guide addresses common problems you might encounter during TCO-tetrazine conjugation experiments, with a focus on pH-related issues.

Problem Possible Cause Recommended Solution
Weak or No Product Yield Suboptimal pH: The reaction buffer is outside the optimal pH 6-9 range, potentially affecting the stability of your biomolecules.[10]Verify the pH of your reaction buffer. For most applications, PBS at pH 7.4 is a safe starting point.[1] If you used an NHS ester for labeling, ensure the buffer was amine-free and within pH 7-9.[5]
Degradation of Reactants: TCO or tetrazine reagents may have degraded due to improper storage or buffer conditions (e.g., extreme pH).[6]Use freshly prepared solutions. Ensure reagents are stored under appropriate conditions (e.g., desiccated, protected from light).[6] Avoid buffers with components known to degrade reactants, such as thiols for TCOs.[6]
Inconsistent Reaction Rates Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) can interfere with reactions, especially if NHS esters were used for functionalization.[5][11]Use a non-amine-containing buffer like PBS or HEPES for the ligation step.[11] If labeling with an NHS ester, perform this step first in an amine-free buffer before the TCO-tetrazine ligation.[5]
pH Drift: The pH of the reaction mixture may have changed during the experiment.Re-measure the pH of the reaction mixture. Ensure your buffer has sufficient buffering capacity for the duration of the reaction.
Low Release in Click-to-Release Systems pH is too high (neutral/basic): The elimination step for many click-to-release systems is more efficient at a lower pH.[7]If your experimental design allows, try lowering the pH of the buffer to accelerate the release. Compare release yields at different pH values (e.g., pH 7.2 vs. pH 4.5).[8]

Quantitative Data Summary

While the TCO-tetrazine ligation rate is influenced more by the specific electronic and steric properties of the TCO and tetrazine variants than by pH, the following table summarizes the generally recommended pH conditions for successful conjugation.

Parameter Recommended Range/Value Notes
Optimal Reaction pH 6.0 - 9.0The reaction is generally efficient across this range.[1][3]
NHS Ester Labeling pH 7.0 - 9.0For conjugating TCO-NHS to primary amines (e.g., on proteins). Must be an amine-free buffer.[5]
Physiological pH (PBS) 7.4A common and reliable pH for TCO-tetrazine ligations involving biomolecules.[4][12]
Click-to-Release pH Acidic (e.g., ≤ 6)Often enhances the rate and yield of the payload release step after the initial "click".[7]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation using this compound

This protocol assumes you are crosslinking two proteins, each functionalized with a tetrazine moiety, using a this compound crosslinker.

  • Preparation of Reactants:

    • Prepare the tetrazine-labeled proteins in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]

    • Dissolve the this compound reagent in a water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[5]

  • Reactant Calculation:

    • Determine the volumes of the two protein solutions and the this compound crosslinker required to achieve the desired molar ratio. A 2:1 molar ratio of tetrazine-protein to this compound is a common starting point.

  • Ligation Reaction:

    • Mix the two tetrazine-labeled protein solutions in a microcentrifuge tube.

    • Add the calculated volume of the this compound stock solution to the protein mixture.

    • Incubate the reaction for 30-60 minutes at room temperature.[1][5] For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or overnight at 4°C.[1]

  • Purification (Optional):

    • If necessary, remove unreacted crosslinker and proteins using a suitable method like size-exclusion chromatography (SEC).[1]

  • Storage:

    • Store the final conjugate at 4°C until use.[1]

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry

This method monitors the disappearance of the tetrazine's characteristic color to determine the reaction rate.

  • Instrument Setup:

    • Use a stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer.

    • Set the instrument to monitor the absorbance maximum of the specific tetrazine being used (typically between 510-550 nm).[2][4]

  • Sample Preparation:

    • Prepare stock solutions of the TCO and tetrazine reagents in a suitable solvent (e.g., DMSO).[4]

    • Dilute the stock solutions into the desired reaction buffer (e.g., PBS at a specific pH) to their final concentrations. Ensure the final concentration of the organic solvent is low (e.g., <2%).[7]

    • To achieve pseudo-first-order conditions, use a significant excess of one reactant (e.g., 10-fold excess of TCO over tetrazine).[4]

  • Kinetic Measurement:

    • Equilibrate the reactant solutions to the desired temperature (e.g., 37°C).[4]

    • In a cuvette, add the reaction buffer and the reactant in excess (TCO).

    • Initiate the reaction by adding the limiting reactant (tetrazine) and mix rapidly.

    • Immediately begin recording the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.[6]

  • Data Analysis:

    • Fit the absorbance decay curve to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess (k₂ = k_obs / [TCO]).[12]

Visualizations

TroubleshootingWorkflow cluster_start cluster_checks Initial Checks cluster_solutions Solutions cluster_result start Problem: Low Conjugation Yield check_stoichiometry Verify Stoichiometry (Molar Ratio) start->check_stoichiometry check_reagents Check Reagent Integrity (Fresh Solutions?) start->check_reagents check_ph Check Buffer pH (Is it 6.0-9.0?) start->check_ph adjust_ratio Optimize Molar Ratio (e.g., 1.5-2x excess) check_stoichiometry->adjust_ratio Incorrect use_fresh Use Freshly Prepared Reagents check_reagents->use_fresh Degraded adjust_buffer Adjust pH / Use Fresh Buffer (e.g., PBS, pH 7.4) check_ph->adjust_buffer Incorrect end Successful Conjugation adjust_ratio->end Re-run Experiment use_fresh->end Re-run Experiment adjust_buffer->end Re-run Experiment

Caption: Troubleshooting workflow for low TCO-tetrazine conjugation yield.

ExperimentalWorkflow prep_reagents 1. Prepare TCO & Tetrazine Stock Solutions (in DMSO) run_rxn 3. Initiate Reaction in each Buffer (Monitor Absorbance @ ~520 nm) prep_reagents->run_rxn prep_buffers 2. Prepare Buffers at Varying pH (e.g., pH 6.0, 7.4, 8.5) prep_buffers->run_rxn calc_kobs 4. Calculate k_obs for each pH (Fit Absorbance Decay Curve) run_rxn->calc_kobs calc_k2 5. Calculate Second-Order Rate Constant (k₂) for each pH calc_kobs->calc_k2 compare 6. Compare k₂ Values to Determine pH Effect calc_k2->compare

References

Technical Support Center: Purification of TCO-PEG2-TCO Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted TCO-PEG2-TCO from your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound after a conjugation reaction?

A1: The most common and effective methods for removing unreacted this compound and other small molecule by-products from your larger biomolecule conjugate are based on size and other physicochemical properties. These include:

  • Size Exclusion Chromatography (SEC): This is a high-resolution technique that separates molecules based on their size. It is very effective at removing small molecules like unreacted this compound from larger protein or antibody conjugates.[1][]

  • Spin Desalting Columns: For rapid purification and buffer exchange for proteins larger than 5 kDa, spin desalting columns are a convenient option.[1]

  • Dialysis: This is a simple and widely used method for separating molecules based on size through a semi-permeable membrane. It is effective for removing small, unreacted reagents from macromolecular products.[][3]

  • Precipitation: In some cases, the desired product can be selectively precipitated, leaving the unreacted this compound in the supernatant. For instance, PEG has low solubility in cold ether.[4]

Q2: Which purification method should I choose for my specific application?

A2: The choice of purification method depends on several factors, including the size of your target molecule, the required purity, sample volume, and available equipment. The following table provides a general guideline:

Purification MethodBest Suited ForKey Advantages
Size Exclusion Chromatography (SEC) High-resolution purification of protein conjugates.Excellent separation of molecules with different sizes.
Spin Desalting Columns Rapid buffer exchange and purification of proteins >5 kDa.Fast and convenient for small sample volumes.
Dialysis Removal of small molecules from large biomolecules.Simple, requires minimal specialized equipment.
Precipitation Samples where the product and unreacted reagent have different solubilities.Can be a simple and effective initial purification step.

Q3: Why is it important to remove unreacted this compound?

A3: Removing unreacted this compound is crucial for several reasons:

  • Accurate Downstream Analysis: Excess this compound can interfere with downstream applications and analytical techniques such as mass spectrometry, leading to inaccurate characterization of your conjugate.[1]

  • Reduced Non-Specific Binding: In applications like cell labeling or tissue staining, residual unreacted this compound can lead to high background signals and non-specific binding, obscuring the true signal from your target.[5][6]

  • Improved Purity and Potency: For therapeutic applications, high purity of the final conjugate is essential to ensure safety and efficacy.

Troubleshooting Guide

Problem: High background signal in my cell or tissue staining experiment.

This is a common issue that can be caused by unreacted this compound.

Possible CauseRecommended Solution
Insufficient removal of unreacted this compound. 1. Ensure your purification method is appropriate for the size of your conjugate and the unreacted reagent. 2. Optimize the purification protocol (e.g., increase the column length in SEC, increase the number of dialysis buffer changes).
Non-specific binding of the this compound. 1. Optimize the blocking step in your staining protocol by trying different blocking agents or increasing the blocking time.[5] 2. Titrate the concentration of your this compound conjugate to find the optimal signal-to-noise ratio.[6]
Probe Aggregation. 1. Prepare fresh solutions of the this compound conjugate for each experiment. 2. Centrifuge the probe solution before use to remove any aggregates.[5]

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (SEC)

This protocol is suitable for achieving high-purity protein conjugates.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your protein conjugate.

  • Equilibration: Equilibrate the SEC column with your desired storage buffer.

  • Sample Loading: Load the reaction mixture onto the column.

  • Elution: Elute the sample with the storage buffer. The larger conjugated protein will elute first, followed by the smaller, unreacted this compound.

  • Fraction Collection: Collect fractions and analyze them (e.g., by SDS-PAGE or UV-Vis spectroscopy) to identify those containing the purified conjugate.[1]

Protocol 2: Rapid Purification using a Spin Desalting Column

This protocol is ideal for quick cleanup of protein samples larger than 5 kDa.

  • Column Preparation: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.

  • Equilibration: Equilibrate the column with the desired exchange buffer by adding the buffer and centrifuging. Repeat this step as recommended by the manufacturer.

  • Sample Loading: Load the reaction mixture onto the column.

  • Elution: Centrifuge the column to collect the purified sample. The larger conjugate will be in the eluate, while the smaller unreacted this compound will be retained in the column matrix.[1]

Visualizing the Workflow

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule Reaction_Mix Reaction Mixture Biomolecule->Reaction_Mix TCO_PEG2_TCO This compound TCO_PEG2_TCO->Reaction_Mix Purification_Step Purification (SEC, Desalting, or Dialysis) Reaction_Mix->Purification_Step Load Sample Analysis_Step Analysis (SDS-PAGE, MS) Purification_Step->Analysis_Step Collect Purified Conjugate troubleshooting_logic Start High Background Signal Observed Check_Purification Was the sample purified after conjugation? Start->Check_Purification Purify_Sample Perform purification (SEC, Desalting, etc.) Check_Purification->Purify_Sample No Check_Blocking Is the blocking step optimized? Check_Purification->Check_Blocking Yes Purify_Sample->Check_Blocking Optimize_Blocking Optimize blocking conditions (agent, time) Check_Blocking->Optimize_Blocking No Titrate_Probe Titrate the probe concentration Check_Blocking->Titrate_Probe Yes Optimize_Blocking->Titrate_Probe Resolved Problem Resolved Titrate_Probe->Resolved

References

Technical Support Center: Bifunctional TCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bifunctional TCO (trans-cyclooctene) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments involving TCO linkers.

Frequently Asked Questions (FAQs)

Q1: What are bifunctional TCO linkers and what are their primary applications?

A1: Bifunctional TCO linkers are crosslinking reagents that feature a trans-cyclooctene (B1233481) (TCO) moiety at either end of a spacer arm. TCO is a highly reactive dienophile that participates in an exceptionally fast and specific bioorthogonal reaction with a tetrazine partner, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This "click chemistry" reaction is notable for its high speed and selectivity, allowing for the efficient conjugation of biomolecules in complex biological environments without interfering with native biochemical processes.[3]

Primary applications include:

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[4]

  • Protein-Protein Conjugation: Studying protein interactions and creating novel fusion proteins.[2][5]

  • Pretargeted Imaging and Therapy: A two-step approach where a TCO-modified antibody is first administered, followed by a smaller, tetrazine-labeled imaging or therapeutic agent.[1][6]

  • Live Cell Labeling and Molecular Imaging: Attaching probes to biomolecules for real-time tracking in living organisms.[7][8]

Q2: What are the main advantages of using TCO-tetrazine ligation over other click chemistry reactions?

A2: The TCO-tetrazine ligation offers several key advantages:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 800 M⁻¹s⁻¹.[8][9] This allows for efficient conjugation even at very low concentrations of reactants.[2]

  • High Specificity and Bioorthogonality: TCO and tetrazine groups react specifically with each other and do not cross-react with other functional groups found in biological systems, such as amines or thiols.[2][10]

  • Catalyst-Free Reaction: The reaction proceeds rapidly under physiological conditions (aqueous buffer, room temperature) without the need for a potentially cytotoxic metal catalyst.[2][10]

  • Stability: The resulting dihydropyridazine (B8628806) bond is highly stable.[11]

Q3: What factors can influence the kinetics of the TCO-tetrazine reaction?

A3: The reaction kinetics are influenced by several factors:

  • Electronic Properties: The reaction is faster when the TCO is more electron-rich and the tetrazine is more electron-deficient.[6] Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can increase the reaction rate.[6][12]

  • Steric Hindrance: Bulky molecules or linkers near the reactive TCO or tetrazine moieties can impede the reaction. Using linkers with longer, flexible spacers like polyethylene (B3416737) glycol (PEG) can help minimize steric hindrance.[5][13]

  • TCO Isomer: The trans-conformer of cyclooctene (B146475) is highly reactive, while the cis-conformer is significantly less reactive.[1]

  • Solvent: While the reaction is robust in various aqueous buffers, the choice of solvent can influence reactant solubility and reaction rate.[13]

Q4: How does the structure of the TCO linker, such as the presence of a PEG spacer, affect its properties?

A4: The linker structure, particularly the inclusion of a PEG spacer, has a significant impact on the properties of the TCO reagent and the final conjugate:

  • Solubility: TCO moieties can be hydrophobic, which may lead to poor solubility in aqueous buffers and aggregation of the labeled biomolecule.[14][15] Incorporating hydrophilic PEG linkers improves water solubility.[5][9][16]

  • Reduced Aggregation: The hydrophilicity of PEG can prevent aggregation of conjugates, which is a common issue, especially with hydrophobic payloads in ADCs.[4][15]

  • Minimized Steric Hindrance: A flexible PEG spacer can increase the distance between the conjugated molecules, reducing steric hindrance and improving the accessibility of the reactive moieties.[5][13]

  • Improved Reactivity: By preventing the hydrophobic TCO group from "burying" itself within the protein, a PEG linker can lead to a higher percentage of reactive TCOs and thus a greater functional yield in the conjugation reaction.[14][15] Studies have shown that incorporating a PEG linker can increase TCO reactivity by more than four-fold.[14]

  • Pharmacokinetics: In drug delivery applications, PEGylation can extend the circulation half-life and improve the stability of the conjugate.[7]

Troubleshooting Guide

Issue 1: Low or No Conjugation Product Formation

Possible CauseRecommended Solution
Isomerization of TCO to Inactive cis-Conformer The reactive trans-isomer of cyclooctene can convert to the unreactive cis-isomer.[1] This can be catalyzed by thiols (e.g., from reducing agents like DTT) or transition metals.[15][17] Solution: Avoid using thiol-containing reducing agents like DTT. If a reducing agent is necessary, consider using a non-thiol-based alternative like TCEP and perform the reduction as a separate step before introducing the TCO linker.[17] Ensure all buffers and reagents are free from trace metal contaminants.
Degradation of TCO or Tetrazine Reagents TCO linkers can be sensitive to light and long-term storage, while tetrazines can be susceptible to degradation in aqueous media.[13][18] TCO- or tetrazine-NHS esters are moisture-sensitive and can hydrolyze.[5] Solution: Use fresh aliquots of reagents. Store them properly, protected from light and moisture (e.g., at -20°C, desiccated).[11][18] Allow NHS ester reagents to equilibrate to room temperature before opening to prevent condensation, and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5]
Suboptimal Reaction Conditions Incorrect stoichiometry, pH, or incubation time can lead to an incomplete reaction.[5] Solution: Empirically optimize the molar ratio of reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often a good starting point.[5] The reaction is typically efficient in a pH range of 6 to 9.[5] If the reaction is slow, consider increasing the incubation time from 60 minutes to 2-4 hours.
Steric Hindrance Bulky groups near the TCO or tetrazine can physically block the reaction.[5] Solution: Use TCO and tetrazine reagents with longer, flexible PEG spacers to increase the distance between the biomolecules and improve accessibility.[5][13]
Inactive Biomolecules The biomolecule may not have been successfully labeled with the TCO or tetrazine moiety in the first step. Solution: Verify the successful labeling of your biomolecules using a quality control method like mass spectrometry.[11] If using NHS esters for labeling, ensure the buffer is free of primary amines (e.g., Tris, glycine) which will compete with the reaction.[5][18]

Issue 2: Formation of Aggregates or Precipitate

Possible CauseRecommended Solution
Hydrophobicity of TCO Linker or Payload TCO linkers and many drug payloads are hydrophobic, which can lead to aggregation when conjugated to biomolecules in aqueous solutions.[4][14][15] Solution: Use TCO linkers that incorporate hydrophilic PEG spacers to improve water solubility.[16] If aggregation persists, consider adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 to the reaction and purification buffers.
High Drug-to-Antibody Ratio (DAR) in ADCs A high number of hydrophobic drug-linker molecules per antibody can increase the overall hydrophobicity and lead to aggregation.[4] Solution: Reduce the molar excess of the TCO-linker-payload used in the conjugation reaction to achieve a lower DAR.[4]
Unoptimized Buffer Conditions The pH or ionic strength of the buffer may not be optimal for the stability of the final conjugate. Solution: Screen different formulation buffers to find conditions that maximize the solubility and stability of the bioconjugate.[4]

Quantitative Data Summary

Table 1: Influence of Linker Structure on TCO Reactivity

TCO LinkerTotal Linker Modified (average)Active TCOs (%)Reference
NHS-TCO10.9510.95%[14]
NHS-PEG4-TCO46.6546.65%[14]
VA-TCO66.2360.50%[14]
VA-PEG4-TCO34.5031.50%[14]
Data from a study on modifying the anti-HER2 antibody, Herceptin. "VA" refers to valeric acid. This table illustrates that the incorporation of a PEG4 linker significantly increased the percentage of active TCOs compared to a simple NHS-TCO linker.[14]

Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligation

TCO DerivativeTetrazine DerivativeRate Constant (k₂) M⁻¹s⁻¹Reference
TCO3,6-di-(2-pyridyl)-s-tetrazine~2000 (in 9:1 Methanol/Water)[8]
TCO-> 800[9]
sTCO (axial)DMT8.0 (in ACN)[19]
sTCO (equatorial)DMTSlower than axial isomer[20]
This table highlights the exceptionally fast reaction rates of the TCO-tetrazine ligation. "sTCO" refers to a strained TCO, and "DMT" refers to 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester

  • Protein Preparation: Buffer exchange the protein (e.g., an antibody) into an amine-free buffer such as PBS (Phosphate-Buffered Saline) at a pH of 7.2-8.0. The protein concentration should typically be between 1-5 mg/mL.[9]

  • Reagent Preparation: Allow the TCO-NHS ester vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.[9]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching (Optional but Recommended): Stop the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column (size-exclusion chromatography) or dialysis.[5]

Protocol 2: General Procedure for TCO-Tetrazine Conjugation

  • Reactant Preparation: Prepare the TCO-labeled protein (from Protocol 1) and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[5]

  • Reactant Calculation: Determine the volumes of each solution required to achieve the desired molar ratio. A 1.05 to 1.5-fold molar excess of the tetrazine-labeled molecule is often recommended to drive the reaction to completion.[5][9]

  • Conjugation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[5] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (typically 510-550 nm).[2][13]

  • Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC).[5][11]

  • Analysis and Storage: Analyze the reaction products by SDS-PAGE to visualize the formation of the higher molecular weight conjugate.[11] Store the final purified conjugate at 4°C for short-term use or at -80°C for long-term storage.[4]

Visualizations

Experimental_Workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Tetrazine Conjugation Protein Protein (e.g., Antibody) Incubate1 Incubate (RT, 30-60 min) Protein->Incubate1 TCO_NHS TCO-NHS Ester TCO_NHS->Incubate1 Purify1 Purification (e.g., SEC) Incubate1->Purify1 TCO_Protein TCO-Labeled Protein Purify1->TCO_Protein Incubate2 Incubate (RT, 60 min) TCO_Protein->Incubate2 Tetrazine Tetrazine-Payload Tetrazine->Incubate2 Purify2 Purification (e.g., SEC) Incubate2->Purify2 Final_Conjugate Final Bioconjugate (e.g., ADC) Purify2->Final_Conjugate

Caption: General experimental workflow for a two-step bioconjugation using a TCO linker.

Troubleshooting_Tree Start Low or No Conjugation Yield Check_Reagents Reagent Integrity? Start->Check_Reagents Check Reagents Check_Reaction Reaction Conditions? Start->Check_Reaction Check Reaction Check_Biomolecule Biomolecule Labeling? Start->Check_Biomolecule Check Biomolecule Isomerization TCO Isomerization? (e.g., due to thiols) Check_Reagents->Isomerization No Hydrolysis NHS Ester Hydrolyzed? Check_Reagents->Hydrolysis No Stoichiometry Suboptimal Stoichiometry? Check_Reaction->Stoichiometry No Hindrance Steric Hindrance? Check_Reaction->Hindrance No Labeling_Failed Initial labeling with TCO/Tz failed? Check_Biomolecule->Labeling_Failed No Sol_Isomerization Use non-thiol reducing agent (TCEP). Avoid metal contaminants. Isomerization->Sol_Isomerization Yes Sol_Hydrolysis Use fresh, anhydrous DMSO/DMF for stock. Equilibrate reagent to RT before opening. Hydrolysis->Sol_Hydrolysis Yes Sol_Stoichiometry Optimize molar ratio. (e.g., 1.5x excess of Tetrazine) Stoichiometry->Sol_Stoichiometry Yes Sol_Hindrance Use longer, flexible PEG spacers. Hindrance->Sol_Hindrance Yes Sol_Labeling Verify labeling via MS. Use amine-free buffers for NHS chemistry. Labeling_Failed->Sol_Labeling Yes ADC_Pathway cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC (Antibody-TCO-Payload) Binding Binding ADC->Binding 1. Targeting Receptor Tumor Antigen (Receptor) Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Binding Lysosome Lysosome Internalization->Lysosome 3. Internalization Release Payload Release Lysosome->Release 4. Degradation Payload Active Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

References

Validation & Comparative

A Head-to-Head Comparison: TCO-PEG2-TCO Outpaces DBCO-PEG-DBCO in Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise engineering of bioconjugates, the choice of linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, two prominent players have emerged: trans-cyclooctene (B1233481) (TCO) and dibenzocyclooctyne (DBCO) based linkers. This guide provides an objective, data-driven comparison of TCO-PEG2-TCO and DBCO-PEG-DBCO, highlighting the significant advantages of the TCO-tetrazine ligation in terms of reaction speed and efficiency.

The primary advantage of this compound lies in the exceptionally fast reaction kinetics of the inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and a tetrazine partner.[1][2][3] This bioorthogonal reaction is often orders of magnitude faster than the strain-promoted azide-alkyne cycloaddition (SPAAC) utilized by DBCO linkers.[2][4] This kinetic superiority allows for efficient conjugations at very low concentrations, a crucial factor when working with precious or sensitive biomolecules.[5]

Quantitative Performance Comparison

The following table summarizes the key performance differences between the TCO-tetrazine and DBCO-azide bioorthogonal reactions, supported by experimental data from the literature.

FeatureTCO-Tetrazine Ligation (iEDDA)DBCO-Azide Cycloaddition (SPAAC)References
Reaction Chemistry Inverse-electron-demand Diels-Alder cycloadditionStrain-promoted azide-alkyne cycloaddition[1][4]
Second-Order Rate Constant (k₂) Up to 10⁷ M⁻¹s⁻¹, typically 800 - 30,000 M⁻¹s⁻¹~1 M⁻¹s⁻¹[1][4]
Biocompatibility Excellent (copper-free)Excellent (copper-free)[1][6]
Reaction Conditions Aqueous media, room temperature, neutral pHAqueous media, room temperature[1][7]
Specificity & Bioorthogonality High specificity for tetrazines, minimal cross-reactivity with biological functional groups.High specificity for azides, inert to most biological functional groups.[1][8]
Conjugation Efficiency Reported as highly efficient, approaching 100% enrichment in some applications.Consistently reported as high to near-quantitative.[4][9]

Delving into the Experimental Evidence

The superior performance of the TCO-tetrazine ligation is not merely theoretical. A study comparing different bioorthogonal click chemistries for target protein identification demonstrated that the iEDDA reaction using a TCO-conjugated probe resulted in 100% enrichment efficiency of the target protein PARP1. In contrast, the SPAAC reaction with a DBCO-biotin probe yielded only 45% efficiency under the same conditions.[4] This highlights the practical advantage of the faster kinetics in achieving more complete and specific labeling in complex biological mixtures.[4]

Furthermore, the inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in this compound and DBCO-PEG-DBCO, is crucial for improving the solubility and reducing the potential for hydrophobic interactions of the TCO or DBCO moieties with biomolecules.[10][11] These hydrophobic interactions can sometimes lead to the "masking" of the reactive group, reducing its availability for conjugation.[10][12] The PEG linker helps to extend the reactive group away from the surface of the biomolecule, enhancing its accessibility and reactivity.[11][12]

Visualizing the Reaction Pathways

To further illustrate the chemical transformations involved, the following diagrams depict the reaction mechanisms for both TCO-tetrazine ligation and DBCO-azide cycloaddition.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_product Product TCO This compound Conjugate Stable Dihydropyridazine Conjugate TCO->Conjugate iEDDA Reaction Tetrazine Tetrazine-Biomolecule Tetrazine->Conjugate N2 N₂ (gas) Conjugate->N2 Retro-Diels-Alder

Caption: TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.

DBCO_Azide_Cycloaddition cluster_reactants Reactants cluster_product Product DBCO DBCO-PEG-DBCO Triazole Stable Triazole Conjugate DBCO->Triazole SPAAC Reaction Azide (B81097) Azide-Biomolecule Azide->Triazole

Caption: DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

For researchers looking to validate these findings or compare these linkers in their own systems, the following are generalized protocols for key experiments.

Protocol 1: Comparison of Conjugation Efficiency by SDS-PAGE

Objective: To visually compare the extent of conjugation between a protein and a smaller molecule using this compound and DBCO-PEG-DBCO linkers.

Methodology:

  • Protein Modification: Prepare stock solutions of your protein of interest in a suitable buffer (e.g., PBS, pH 7.4). React the protein with a tetrazine-NHS ester and an azide-NHS ester in separate reactions to introduce the respective click handles. Purify the modified proteins to remove excess labeling reagents.

  • Linker Preparation: Prepare stock solutions of this compound and DBCO-PEG-DBCO in an appropriate solvent like DMSO.

  • Conjugation Reaction: In separate tubes, mix the tetrazine-modified protein with this compound and the azide-modified protein with DBCO-PEG-DBCO at various molar ratios (e.g., 1:1, 1:5, 1:10 protein to linker). Incubate the reactions at room temperature for a set time course (e.g., 15 min, 30 min, 1 hr, 4 hr).

  • SDS-PAGE Analysis: Quench the reactions and analyze the samples by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band. The intensity of the shifted band relative to the unreacted protein band provides a qualitative measure of conjugation efficiency.

Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy

Objective: To quantitatively determine the second-order rate constants for the TCO-tetrazine and DBCO-azide reactions.

Methodology:

  • Reactant Preparation: Prepare stock solutions of a TCO-containing small molecule and a tetrazine-containing small molecule in a suitable solvent (e.g., acetonitrile (B52724) or DMSO). Similarly, prepare stock solutions of a DBCO-containing small molecule and an azide-containing small molecule.

  • Reaction Monitoring: In a quartz cuvette, mix equimolar concentrations of the TCO and tetrazine reactants in the desired reaction buffer. Immediately begin monitoring the decrease in the characteristic absorbance of the tetrazine (typically around 520 nm) over time using a UV-Vis spectrophotometer. Repeat the experiment for the DBCO and azide reactants, monitoring the disappearance of the DBCO absorbance peak (around 309 nm).[9]

  • Data Analysis: Plot the absorbance change over time and fit the data to a second-order rate equation to determine the rate constant (k₂).

Conclusion

For applications demanding rapid and highly efficient bioconjugation, particularly in complex biological environments or with low reactant concentrations, this compound offers a distinct advantage over DBCO-PEG-DBCO.[1][4] The unparalleled kinetics of the TCO-tetrazine iEDDA reaction can lead to higher yields and more specific labeling, ultimately enabling more robust and reliable results in drug development, diagnostics, and fundamental research.[3][4] While DBCO-based linkers remain a valuable tool for many applications, the superior speed and efficiency of TCO chemistry make it the preferred choice for challenging conjugation scenarios.

References

A Comparative Guide to Protein Crosslinking: TCO-PEG2-TCO vs. Traditional Reagents for SDS-PAGE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is critical for the successful analysis of protein interactions, structure, and function. This guide provides an objective comparison of the bioorthogonal crosslinker TCO-PEG2-TCO with traditional amine-reactive crosslinkers, supported by experimental data and detailed protocols for analysis by SDS-PAGE.

Introduction to Protein Crosslinking with this compound

This compound is a homobifunctional crosslinker that utilizes the principles of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine.[1] This bioorthogonal reaction offers exceptional speed and specificity, allowing for the efficient crosslinking of proteins that have been pre-functionalized with tetrazine moieties.[2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate, and provides a flexible linker between the crosslinked proteins.[3]

Performance Comparison of Crosslinking Chemistries

The primary advantage of this compound lies in its bioorthogonal nature, which ensures that the crosslinking reaction is highly specific to the tetrazine-functionalized target proteins, minimizing off-target reactions that are common with traditional crosslinkers.[3]

FeatureThis compoundAmine-Reactive Crosslinkers (e.g., NHS Esters, SM(PEG)n)
Reaction Chemistry Inverse-electron-demand Diels-Alder cycloaddition (iEDDA)Amine acylation (NHS esters), Amine and sulfhydryl reaction (SM(PEG)n)
Specificity High (reacts only with tetrazine-modified proteins)Moderate (reacts with primary amines like lysine, which are abundant on protein surfaces)
Reaction Rate Very Fast (seconds to minutes)[1]Moderate (minutes to hours)[4]
Biocompatibility High (no catalyst required)Moderate (can react with non-target biomolecules)
Reaction Conditions Physiological pH (6.5-8.5), room temperature[5]pH 7-9 for NHS esters, pH 6.5-7.5 for maleimides[4][6]
Control over Crosslinking High (requires pre-functionalization with tetrazine)Low (crosslinking sites are determined by the presence of accessible amines)

Experimental Protocols

Protocol 1: Protein Crosslinking with this compound

This protocol involves a two-step process: first, the target proteins are functionalized with tetrazine groups, and then the this compound crosslinker is added.

Materials:

  • Protein A and Protein B to be crosslinked

  • Tetrazine-NHS ester

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Protein Functionalization with Tetrazine:

    • Dissolve Protein A and Protein B in amine-free buffer to a concentration of 1-5 mg/mL.[5]

    • Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester to each protein solution.[5]

    • Incubate for 60 minutes at room temperature.[5]

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[5]

    • Remove excess tetrazine reagent using a desalting column.[7]

  • Crosslinking Reaction:

    • Mix the tetrazine-functionalized Protein A and Protein B in the desired molar ratio.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add this compound to the protein mixture. A 1.05 to 1.5-fold molar excess of TCO to the total tetrazine is recommended as a starting point.[8]

    • Incubate for 30-60 minutes at room temperature.[9]

  • SDS-PAGE Analysis:

    • Take an aliquot of the crosslinking reaction and add SDS-PAGE loading buffer.

    • Heat the sample at 95°C for 5 minutes.

    • Load the sample onto a polyacrylamide gel and perform electrophoresis.

    • Visualize the crosslinked protein bands by Coomassie staining or Western blotting.

Protocol 2: Protein Crosslinking with SM(PEG)n

This protocol describes a one-step crosslinking of a protein containing both primary amines and sulfhydryls, or a two-step crosslinking of two different proteins.

Materials:

  • Protein(s) to be crosslinked

  • SM(PEG)n crosslinker

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein(s) in conjugation buffer at a concentration of 0.1-5 mg/mL.[4]

  • Crosslinking Reaction (One-Step):

    • Prepare a stock solution of SM(PEG)n in anhydrous DMSO.

    • Add a 10- to 50-fold molar excess of the SM(PEG)n crosslinker to the protein solution.[4]

    • Incubate for 30 minutes at room temperature or 2 hours at 4°C.[4]

  • Crosslinking Reaction (Two-Step):

    • React the first protein (amine-containing) with a molar excess of SM(PEG)n as described above.

    • Remove excess crosslinker using a desalting column.[4]

    • Add the second protein (sulfhydryl-containing) to the maleimide-activated first protein.

    • Incubate for 30 minutes at room temperature or 2 hours at 4°C.

  • SDS-PAGE Analysis:

    • Prepare and analyze the samples by SDS-PAGE as described in Protocol 1.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the key differences between the crosslinking strategies, the following diagrams are provided.

G cluster_0 Protein Functionalization cluster_1 Crosslinking & Analysis pA Protein A pA_Tz Protein A-Tz pA->pA_Tz React with pB Protein B pB_Tz Protein B-Tz pB->pB_Tz React with Tz Tetrazine-NHS ester Tz->pA_Tz Tz->pB_Tz mix Mix Proteins pA_Tz->mix pB_Tz->mix crosslink Crosslinked Proteins mix->crosslink Add TCO This compound TCO->crosslink sds SDS-PAGE Analysis crosslink->sds

This compound Crosslinking Workflow

G cluster_0 Key Advantages of this compound cluster_1 Considerations for NHS Esters TCO This compound spec High Specificity TCO->spec speed Rapid Kinetics TCO->speed bio Biocompatibility TCO->bio NHS Amine-Reactive Crosslinkers (e.g., NHS Esters) off_target Potential Off-Target Reactions NHS->off_target hydrolysis Susceptible to Hydrolysis NHS->hydrolysis less_control Less Control over Crosslinking Sites NHS->less_control

Comparison of Crosslinker Attributes

References

A Head-to-Head Comparison: TCO-PEG2-TCO vs. NHS Ester Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of a crosslinking agent is a critical decision that dictates the specificity, efficiency, and ultimate success of their experimental outcomes. This guide provides an objective, data-driven comparison between the modern, bioorthogonal TCO-PEG2-TCO crosslinker and the conventional amine-reactive N-hydroxysuccinimide (NHS) ester crosslinkers.

At the heart of this comparison lies a fundamental difference in chemical strategy. This compound operates on the principle of bioorthogonal "click chemistry," a class of reactions known for their exceptional specificity and high yields in complex biological environments. In contrast, NHS esters rely on the ubiquity of primary amines on biomolecules, a strategy that is effective but inherently less specific.

Mechanism of Action: A Tale of Two Chemistries

This compound: The Bioorthogonal Approach

The this compound crosslinker leverages the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.[1] This reaction occurs between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine (Tz). For this compound to function as a crosslinker, the target biomolecules must first be functionalized with tetrazine groups. The subsequent reaction is exceptionally fast and highly specific, proceeding readily in aqueous environments without the need for catalysts.[1] The reaction's bioorthogonality means that TCO and tetrazine moieties do not interact with native functional groups found in biological systems, thus preventing off-target reactions.[2]

NHS Ester Crosslinkers: The Amine-Reactive Standard

Homobifunctional NHS ester crosslinkers possess two N-hydroxysuccinimide ester groups that react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction is straightforward and widely used due to the abundance of lysine residues on the surface of most proteins. However, this lack of specificity means that any accessible primary amine can react, potentially leading to a heterogeneous mixture of products.[2] Furthermore, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce the efficiency of the crosslinking process.[2][3]

Performance Comparison: Specificity, Kinetics, and Stability

The choice between this compound and NHS ester crosslinkers often comes down to the experimental requirements for specificity, reaction speed, and the stability of the reagents and final conjugate.

FeatureThis compound (with Tetrazine)Homobifunctional NHS Ester
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA) CycloadditionNucleophilic Acyl Substitution
Target Tetrazine-modified moleculesPrimary amines (e.g., Lysine, N-terminus)
Specificity Extremely high (Bioorthogonal)[2]Moderate (Reacts with available primary amines)[1]
Kinetics (Second-Order Rate Constant) Very fast (~800 - 30,000 M⁻¹s⁻¹)[2]Variable, generally slower[2]
Off-Target Reactivity Minimal to none with native biomolecules[2]Can react with other nucleophilic residues (e.g., serine, threonine, tyrosine)[1]
Stability in Aqueous Media TCO can isomerize, but is generally stable for experimental durations.[4]Prone to hydrolysis, which competes with the amine reaction.[2][3]
Workflow Two-step (Protein functionalization with tetrazine, then crosslinking)[2]One-step (Direct addition to protein mixture)[1]

Experimental Protocols

Protocol 1: Protein-Protein Crosslinking using this compound

This protocol involves a two-step process: first, the functionalization of the target proteins with tetrazine moieties, followed by the crosslinking reaction with this compound.

Materials:

  • Protein A and Protein B

  • Methyltetrazine-PEG4-NHS ester (or similar tetrazine-NHS ester)

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline - PBS), pH 7.2-8.0

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Functionalization with Tetrazine:

    • Dissolve Protein A and Protein B in separate tubes in PBS to a concentration of 1-5 mg/mL.

    • For each 100 µL of protein solution, add 5 µL of 1 M NaHCO₃ to raise the pH to ~8.0-8.5.

    • Immediately before use, dissolve the Methyltetrazine-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

    • Add a 10- to 20-fold molar excess of the tetrazine-NHS ester to each protein solution.

    • Incubate for 60 minutes at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted tetrazine reagent using spin desalting columns equilibrated with PBS.

  • Crosslinking Reaction:

    • Mix the tetrazine-functionalized Protein A and Protein B in the desired molar ratio in PBS.

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add the this compound to the protein mixture. A 1:1 molar ratio of TCO to the limiting tetrazine-protein is a good starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

    • The crosslinked protein conjugate is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry). Quenching is typically not necessary due to the high specificity of the reaction.

Protocol 2: Protein-Protein Crosslinking using a Homobifunctional NHS Ester

This protocol describes a one-step crosslinking procedure using a common water-soluble NHS ester, BS³ (bis(sulfosuccinimidyl) suberate).

Materials:

  • Protein A and Protein B

  • BS³ or a similar homobifunctional NHS ester crosslinker

  • Amine-free buffer (e.g., PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine), pH 7.5

Procedure:

  • Reaction Setup:

    • Prepare a solution containing both Protein A and Protein B in PBS at the desired concentrations (typically 1-5 mg/mL total protein).

    • Immediately before use, dissolve the BS³ crosslinker in PBS.

  • Crosslinking Reaction:

    • Add the BS³ solution to the protein mixture. A 25- to 50-fold molar excess of the crosslinker over the total protein concentration is a common starting point.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight crosslinked species. Further analysis can be performed by mass spectrometry.

Mandatory Visualizations

TCO_Tetrazine_Reaction cluster_proteinA Protein A cluster_proteinB Protein B ProteinA Protein A Tetrazine Tetrazine TCO_Linker This compound Tetrazine->TCO_Linker IEDDA Reaction ProteinB Protein B Tetrazine2 Tetrazine Tetrazine2->TCO_Linker Crosslinked_Product Crosslinked Product TCO_Linker->Crosslinked_Product

Caption: Bioorthogonal crosslinking of two tetrazine-labeled proteins with this compound.

NHS_Ester_Reaction cluster_proteinA Protein A cluster_proteinB Protein B ProteinA Protein A AmineA Primary Amine (e.g., Lysine) NHS_Linker NHS-Ester Crosslinker AmineA->NHS_Linker Nucleophilic Attack ProteinB Protein B AmineB Primary Amine (e.g., Lysine) AmineB->NHS_Linker Crosslinked_Product Crosslinked Product NHS_Linker->Crosslinked_Product

Caption: Reaction mechanism of a homobifunctional NHS ester crosslinker with primary amines.

Experimental_Workflow_Comparison cluster_TCO This compound Workflow cluster_NHS NHS Ester Workflow TCO_Start Protein A + Protein B TCO_Func Functionalize with Tetrazine-NHS Ester TCO_Start->TCO_Func TCO_Purify Purify Tetrazine-Proteins TCO_Func->TCO_Purify TCO_Crosslink Add this compound TCO_Purify->TCO_Crosslink TCO_End Crosslinked Product (Specific) TCO_Crosslink->TCO_End NHS_Start Protein A + Protein B NHS_Crosslink Add NHS Ester Crosslinker NHS_Start->NHS_Crosslink NHS_Quench Quench Reaction NHS_Crosslink->NHS_Quench NHS_End Crosslinked Product (Potentially Heterogeneous) NHS_Quench->NHS_End

Caption: Comparative experimental workflow for NHS ester and this compound crosslinking.

Conclusion: Choosing the Right Tool for the Job

Both this compound and homobifunctional NHS esters are valuable tools for protein crosslinking, but their applications are largely distinct.

Choose homobifunctional NHS esters when:

  • Working with purified proteins where the presence and accessibility of primary amines are known and sufficient.

  • A simple, one-step crosslinking procedure is desired for initial screening or less complex systems.

  • The potential for some product heterogeneity is acceptable.

Choose this compound when:

  • High specificity and bioorthogonality are paramount, especially in complex biological environments like cell lysates or in vivo studies.[1]

  • The goal is to link two specific biomolecules that have been pre-functionalized with tetrazine.

  • Rapid reaction kinetics and high yields are required to capture transient interactions or for applications with low protein concentrations.

References

A Comparative Guide to TCO-PEG2-TCO Conjugation Efficiency for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of bioconjugates such as antibody-drug conjugates (ADCs). The efficiency of this conjugation directly impacts the homogeneity, stability, and therapeutic efficacy of the final product. This guide provides an objective comparison of the TCO-PEG2-TCO crosslinker with other common alternatives, supported by experimental data and detailed protocols to inform your selection.

The this compound crosslinker utilizes the bioorthogonal reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, a cornerstone of "click chemistry". This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is renowned for its exceptional speed, high specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.

Performance Comparison of Crosslinking Chemistries

The choice of crosslinking chemistry is a pivotal decision in the design of bioconjugates. Key parameters for consideration include reaction kinetics, specificity, and the stability of the resulting linkage. The following tables summarize the performance of TCO-tetrazine ligation in comparison to other widely used crosslinking methods.

Crosslinking Chemistry Reactive Groups Second-Order Rate Constant (M⁻¹s⁻¹) Key Characteristics
TCO-Tetrazine Ligation (iEDDA) trans-cyclooctene (TCO) + TetrazineUp to 10⁶[1]Extremely fast, highly specific, bioorthogonal, and catalyst-free.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cyclooctyne (e.g., DBCO) + Azide (B81097)~1Catalyst-free and bioorthogonal, but significantly slower than iEDDA.
NHS Ester-Amine Coupling NHS Ester + Primary Amine (e.g., Lysine)Variable, generally slowerWidely used but not bioorthogonal; can react with any accessible primary amine.
Maleimide-Thiol Coupling Maleimide (B117702) + Thiol (e.g., Cysteine)~1000Thiol-specific, but the resulting bond can be subject to retro-Michael addition.

Note: The reported efficiencies can vary depending on the specific molecules being conjugated and the reaction conditions.

Quantitative Comparison of Bifunctional Crosslinkers

While reaction kinetics provide insight into the speed of the reaction, the final yield of the crosslinked product is a critical measure of efficiency. The following table provides a comparative overview of the reported yields for TCO-PEG-TCO and other common bifunctional crosslinkers.

Bifunctional Crosslinker Target Moieties Reported Yield Advantages Disadvantages
TCO-PEG-TCO TetrazineHigh to quantitativeHighly specific, rapid kinetics, bioorthogonal.Requires pre-functionalization of target molecules with tetrazines.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Primary Amines and ThiolsVariableWell-characterized and widely used.Not bioorthogonal, potential for side reactions, maleimide linkage stability can be a concern.
BS³ (Bis(sulfosuccinimidyl) suberate) Primary AminesVariableAmine-specific, water-soluble.Not bioorthogonal, can lead to a heterogeneous mixture of products.
DBCO-PEG-NHS Ester Azides and Primary AminesHigh to quantitative for SPAACBioorthogonal azide reaction.Slower kinetics compared to TCO-tetrazine ligation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections provide protocols for protein-protein crosslinking using TCO-PEG-TCO and a standard NHS ester crosslinker, as well as methods for quantifying the conjugation efficiency.

Protocol 1: Protein-Protein Crosslinking using TCO-PEG-TCO

This protocol involves a two-step process: the functionalization of two different proteins with TCO and tetrazine moieties, respectively, followed by the specific crosslinking reaction.

Materials:

  • Protein A and Protein B

  • TCO-PEG-NHS ester (dissolved in anhydrous DMSO)

  • Methyltetrazine-PEG-NHS ester (dissolved in anhydrous DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein A Functionalization with TCO:

    • Dissolve Protein A in PBS to a concentration of 1-5 mg/mL.

    • Add 5 µL of 1M NaHCO₃ per 100 µL of protein solution.

    • Add a 20-fold molar excess of TCO-PEG-NHS ester to the protein solution.

    • Incubate for 60 minutes at room temperature.

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess TCO reagent using a spin desalting column equilibrated with PBS.

  • Protein B Functionalization with Tetrazine:

    • Repeat the functionalization steps described above for Protein B, using Methyltetrazine-PEG-NHS ester instead of the TCO reagent.

  • Crosslinking Reaction:

    • Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

    • The crosslinked protein conjugate is now ready for downstream analysis.

Protocol 2: Quantification of Crosslinking Efficiency by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common method to visualize and roughly quantify the extent of crosslinking.

Materials:

  • Crosslinked and uncrosslinked protein samples

  • SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol)

  • Polyacrylamide gel of appropriate percentage

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie blue or other suitable protein stain

  • Gel imaging system and densitometry software

Procedure:

  • Mix aliquots of the uncrosslinked and crosslinked protein samples with SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Load the samples onto an SDS-PAGE gel, including a lane for molecular weight standards.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Blue to visualize the protein bands.

  • Image the gel and perform densitometry analysis on the bands. The efficiency of crosslinking can be estimated by the decrease in the intensity of the monomer bands and the corresponding increase in the intensity of the higher molecular weight crosslinked product bands.

Protocol 3: Quantification of Crosslinking Efficiency by Mass Spectrometry

For a more precise quantification of crosslinking efficiency, mass spectrometry (MS) is the preferred method.

Procedure:

  • Sample Preparation:

    • Take an aliquot of the crosslinked protein sample.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the protein mixture with trypsin overnight.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Utilize specialized crosslinking software (e.g., pLink, MeroX) to identify the crosslinked peptides.

    • The software will search for peptide pairs connected by the mass of the this compound crosslinker.

    • The relative abundance of the crosslinked peptides compared to the uncrosslinked peptides provides a quantitative measure of the conjugation efficiency.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for TCO-PEG-TCO crosslinking and a decision-making process for selecting a suitable crosslinker.

G cluster_0 Protein Functionalization cluster_1 Crosslinking Reaction cluster_2 Analysis Protein A Protein A Add TCO-PEG-NHS Add TCO-PEG-NHS Protein A->Add TCO-PEG-NHS NHS Ester Reaction Purify TCO-Protein A Purify TCO-Protein A Add TCO-PEG-NHS->Purify TCO-Protein A Desalting Column Mix & Incubate Mix & Incubate Purify TCO-Protein A->Mix & Incubate Protein B Protein B Add Tetrazine-NHS Add Tetrazine-NHS Protein B->Add Tetrazine-NHS NHS Ester Reaction Purify Tetrazine-Protein B Purify Tetrazine-Protein B Add Tetrazine-NHS->Purify Tetrazine-Protein B Desalting Column Purify Tetrazine-Protein B->Mix & Incubate Crosslinked Product Crosslinked Product Mix & Incubate->Crosslinked Product iEDDA Reaction SDS-PAGE SDS-PAGE Crosslinked Product->SDS-PAGE Mass Spectrometry Mass Spectrometry Crosslinked Product->Mass Spectrometry

Experimental workflow for TCO-PEG-TCO crosslinking.

Decision tree for selecting a bifunctional crosslinker.

References

TCO-PEG2-TCO: A Comparative Guide to a High-Performance Bioorthogonal Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a chemical linker is a critical decision that can significantly impact the efficacy and success of their work. Among the leading options in the field of "click chemistry," the TCO-PEG2-TCO linker has emerged as a powerful tool, offering rapid and specific conjugation under biocompatible conditions. This guide provides an objective comparison of this compound's performance with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in making informed decisions for your research.

Performance Comparison: TCO-Tetrazine vs. Alternatives

The core of this compound's functionality lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine-functionalized molecule.[1][2] This bioorthogonal reaction is renowned for its exceptional speed and selectivity.[3][4] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the linker's solubility, stability, and pharmacokinetic properties.[5]

Here, we compare the key performance metrics of TCO-tetrazine ligation with a primary alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC) using a dibenzocyclooctyne (DBCO) linker.

FeatureTCO-Tetrazine LigationDBCO-Azide (SPAAC)Rationale & References
Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] ~800 - 30,000~1 - 2The IEDDA reaction of TCO and tetrazine is orders of magnitude faster than SPAAC, enabling efficient conjugation even at low reactant concentrations.[6][7]
Reaction Conditions Physiological (aqueous buffer, neutral pH, ambient temperature)Physiological (aqueous buffer, neutral pH, ambient temperature)Both reactions are biocompatible and proceed without the need for cytotoxic copper catalysts.[1][8]
Stability TCO can isomerize to the less reactive cis-cyclooctene (CCO) in vivo. Half-life can be influenced by conjugation to macromolecules.[3][9]Generally stable under physiological conditions.The stability of TCO linkers is a key consideration, with studies showing that conjugation to antibodies can mitigate isomerization.[3][10]
Applications Pretargeted imaging, antibody-drug conjugates (ADCs), cell labeling, hydrogel formation.Cell surface labeling, proteomics, synthesis of bioconjugates.The exceptionally fast kinetics of TCO-tetrazine ligation make it particularly well-suited for in vivo applications where rapid target engagement is crucial.[4][7]

Case Study: Pretargeted Imaging with TCO-Functionalized Antibodies

A compelling application of TCO-linker technology is in pretargeted imaging, a two-step approach that decouples the targeting of a biomolecule from the delivery of an imaging agent.[3][11]

Workflow:

  • A TCO-functionalized antibody is administered and allowed to accumulate at the target site (e.g., a tumor).

  • After unbound antibodies have cleared from circulation, a radiolabeled tetrazine is injected.

  • The tetrazine rapidly "clicks" with the TCO-antibody at the target site, enabling high-contrast imaging.[3][12]

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Imaging Agent Administration cluster_step3 Step 3: In Vivo Click Reaction & Imaging Ab_TCO TCO-Antibody Target Target Cell Ab_TCO->Target Accumulation Tz_Radiolabel Radiolabeled Tetrazine Clicked_Complex Radiolabeled Antibody-TCO-Tetrazine Complex Tz_Radiolabel->Clicked_Complex Rapid 'Click' Imaging PET/SPECT Imaging Clicked_Complex->Imaging

Caption: Workflow of pretargeted imaging using TCO-functionalized antibodies.

In a study involving a TCO-conjugated anti-CD44v6 antibody for pretargeted PET imaging, researchers demonstrated successful tumor visualization.[3] While the absolute tumor uptake was lower than the directly labeled antibody, the pretargeted approach resulted in comparable tumor-to-non-target tissue ratios and significantly lower absorbed radiation doses to healthy tissues.[3]

ParameterPretargeted Approach (TCO-U36 + [⁸⁹Zr]Zr-3)Targeted Approach ([⁸⁹Zr]Zr-DFO-U36)Reference
Tumor Uptake (%ID/g at 72h p.i.) 1.5 ± 0.217.1 ± 3.0[3]
Liver Uptake (%ID/g at 72h p.i.) Lower with optimized TCO:mAb ratioHigher[3][12]

Case Study: Antibody-Drug Conjugates with TCO-Linked Payloads

TCO linkers are also instrumental in the development of next-generation antibody-drug conjugates (ADCs).[10] In one study, an ADC with a TCO-linked monomethyl auristatin E (MMAE) payload demonstrated potent anti-tumor activity in mouse xenograft models.[10] The in vivo stability of the TCO linker was found to have a deactivation half-life of approximately 5.5 days, which is sufficient for the ADC to clear from the blood and accumulate in the tumor before activation.[10]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor_environment Tumor Microenvironment ADC Antibody-TCO-Drug (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell Targeting Activator Tetrazine Activator Released_Drug Released Drug Activator->Released_Drug Click-to-Release Released_Drug->Tumor_Cell Cell Killing

Caption: Mechanism of a click-to-release ADC utilizing TCO-tetrazine chemistry.

Experimental Protocols

Protocol 1: Labeling of Proteins with TCO-PEG-NHS Ester

This protocol describes the general procedure for conjugating a TCO moiety to a protein via an N-hydroxysuccinimide (NHS) ester.[1]

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG2-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column or dialysis.[1]

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[1]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.[1]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction.[1]

Protocol 2: TCO-Tetrazine Click Chemistry Conjugation

This protocol outlines the ligation of a TCO-labeled protein with a tetrazine-functionalized molecule.[1]

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule (e.g., imaging agent, drug)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Prepare Reactants: Dissolve the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).[1]

  • Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine is often used.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[1] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (if necessary): Depending on the application, the final conjugate may be purified using standard chromatography techniques (e.g., size exclusion chromatography).

Conclusion

The this compound linker, and TCO-tetrazine chemistry in general, offers a superior combination of speed, selectivity, and biocompatibility for a wide range of bioconjugation applications. While stability considerations are important, the unparalleled reaction kinetics make it an invaluable tool, particularly for in vivo applications such as pretargeted imaging and the development of novel antibody-drug conjugates. By understanding the comparative performance and employing optimized experimental protocols, researchers can effectively leverage the power of this compound to advance their scientific and drug development goals.

References

Safety Operating Guide

Personal protective equipment for handling Tco-peg2-tco

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Tco-peg2-tco and its associated solvents, it is crucial to use appropriate personal protective equipment to ensure personal safety and prevent contamination.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesMust be worn at all times to protect from splashes.[1][2]
Face ShieldRecommended when handling larger quantities or when there is a significant splash risk.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling this compound and associated solvents like DMSO. For solvents like DMF and DCM, standard nitrile gloves may not offer adequate protection, and thicker, specialized gloves should be considered.[4][5][6] Always inspect gloves for integrity before use and replace them immediately if contaminated.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect from spills and splashes.[3]
Full CoverageLong pants and closed-toe shoes are mandatory to protect the skin from potential exposure.[4][5]
Respiratory Protection Fume HoodAll handling of this compound and volatile solvents must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Storage:

  • Temperature: Store this compound and its derivatives at -20°C for short-term storage.[7][8] For long-term storage, -80°C is recommended.

  • Stability: Tco compounds are known to have a limited shelf-life due to the potential for isomerization from the reactive trans-cyclooctene (B1233481) to the less reactive cis-cyclooctene. Therefore, long-term storage is not recommended.[7][8][9]

  • Container: Keep the container tightly sealed in a dry, well-ventilated area.

Handling:

  • Preparation: Before handling, allow the this compound container to warm to room temperature to prevent condensation from forming inside the vial.

  • Weighing and Reconstitution: Conduct all weighing and reconstitution of the compound inside a chemical fume hood.

  • Solvents: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[7][8]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_cleanup Post-Procedure A Retrieve from -20°C Storage B Equilibrate to Room Temperature A->B C Weigh Desired Amount D Reconstitute in Appropriate Solvent (e.g., DMSO) C->D E Perform Reaction D->E F Decontaminate Glassware & Surfaces E->F G Dispose of Waste F->G

Workflow for Handling this compound

Disposal Plan

Dispose of all waste containing this compound and its solvents as hazardous chemical waste in accordance with institutional and local regulations.

Waste Segregation:

  • Solid Waste: Collect contaminated solid waste, such as pipette tips, gloves, and empty vials, in a designated, sealed container labeled as hazardous waste.

  • Liquid Waste:

    • Halogenated Solvents: If DCM is used, collect the waste in a designated halogenated organic waste container.[10]

    • Non-Halogenated Solvents: Waste containing DMSO or DMF should be collected in a separate, clearly labeled non-halogenated organic waste container.[5][11]

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.

Disposal Procedure:

  • Collection: Collect all waste streams in appropriate, sealed, and labeled containers.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not pour any this compound waste down the drain.[12]

Disposal Plan for this compound Waste cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal A Solid Waste (Gloves, Tips) C Labeled Solid Waste Container A->C B Liquid Waste (Solvent Mixtures) D Labeled Liquid Waste Container B->D E Store in Designated Area C->E D->E F Schedule EHS Pickup E->F

Disposal Plan for this compound Waste

Experimental Protocols

While specific experimental protocols will vary, a general procedure for using this compound in a click chemistry reaction with a tetrazine-modified molecule is outlined below.

StepProcedureKey Considerations
1. Reagent Preparation Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO) at a concentration of 10 mM.Prepare fresh to avoid degradation.
2. Reaction Setup In a suitable reaction vessel, combine the tetrazine-modified molecule with the this compound solution. A common molar excess is 1.5 to 20-fold of the TCO reagent relative to the tetrazine.The reaction is typically performed in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.
3. Incubation Incubate the reaction mixture at room temperature for 30-60 minutes. Protect from light if using fluorescently labeled reagents.The reaction is generally rapid.
4. Quenching (Optional) For some applications, the reaction can be quenched by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.This step is used to consume any unreacted reagents.
5. Purification Purify the resulting conjugate to remove excess this compound and byproducts using methods like spin desalting columns or size-exclusion chromatography (SEC).The choice of purification method depends on the scale of the reaction and the nature of the conjugate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.